5-Chlorovaleric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDKDWNIPOSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149767 | |
| Record name | 5-Chlorovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-46-6 | |
| Record name | 5-Chloropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PGL46Y9GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chlorovaleric Acid from 1,4-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-chlorovaleric acid, a valuable bifunctional molecule, from the starting material 1,4-dichlorobutane (B89584). This document details the primary synthetic routes, including a traditional two-step process and a more streamlined one-pot method. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and a mechanistic exploration of the key chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a diverse range of subsequent chemical modifications. A common and economically viable route to this compound utilizes 1,4-dichlorobutane as the starting material. This guide will explore the conversion of 1,4-dichlorobutane to this compound through the formation of an intermediate, 5-chlorovaleronitrile (B1664646).
Synthetic Pathways
The synthesis of this compound from 1,4-dichlorobutane is primarily achieved through two methodologies: a sequential two-step synthesis and a one-pot synthesis. Both methods rely on the initial nucleophilic substitution of one of the chlorine atoms in 1,4-dichlorobutane with a cyanide group, followed by the hydrolysis of the resulting nitrile.
Two-Step Synthesis
This classic approach involves two distinct experimental procedures:
-
Cyanidation: 1,4-Dichlorobutane is reacted with a cyanide salt, typically sodium cyanide, to form 5-chlorovaleronitrile. This reaction is a nucleophilic substitution. To facilitate the reaction between the aqueous cyanide solution and the organic 1,4-dichlorobutane, a phase-transfer catalyst is often employed.[1]
-
Hydrolysis: The resulting 5-chlorovaleronitrile is then hydrolyzed under acidic conditions to yield this compound.[1] This step involves the conversion of the nitrile group into a carboxylic acid group.
One-Pot Synthesis
A more efficient approach is the one-pot synthesis, which combines the cyanidation and hydrolysis steps without the isolation of the intermediate 5-chlorovaleronitrile.[1] This method offers advantages in terms of reduced solvent waste and shorter overall reaction times.[1]
Experimental Protocols
Two-Step Synthesis
Step 1: Synthesis of 5-Chlorovaleronitrile (Cyanidation)
-
Materials:
-
1,4-Dichlorobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 1,4-dichlorobutane and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Prepare an aqueous solution of sodium cyanide.
-
Heat the mixture of 1,4-dichlorobutane and catalyst to 80-85°C with vigorous stirring.
-
Slowly add the aqueous sodium cyanide solution to the reaction mixture over a period of several hours.
-
After the addition is complete, continue to heat the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer, which contains the 5-chlorovaleronitrile, from the aqueous layer. The organic layer can be washed with water and dried over an anhydrous salt like sodium sulfate.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
Materials:
-
5-Chlorovaleronitrile (from Step 1)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine the crude 5-chlorovaleronitrile with concentrated hydrochloric acid (typically 30-32%).
-
Heat the mixture to reflux (approximately 95-100°C) and maintain for 8-10 hours. Alternatively, the reaction can be carried out at a lower temperature of 55-70°C for 5 hours.
-
After the reflux period, cool the reaction mixture.
-
The this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
-
One-Pot Synthesis of this compound
-
Materials:
-
1,4-Dichlorobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
In a suitable reactor, combine 1,4-dichlorobutane and tetrabutylammonium bromide.
-
Heat the mixture to 80-85°C with stirring.
-
Prepare a 30% aqueous solution of sodium cyanide and add it dropwise to the heated reaction mixture over 5 hours.
-
Maintain the reaction temperature at 80-85°C for an additional hour after the addition is complete.
-
Cool the reaction mixture to 25°C and separate the lower organic phase containing 5-chlorovaleronitrile and unreacted 1,4-dichlorobutane.
-
Return the organic phase to the reactor and add 30% industrial hydrochloric acid.
-
Heat the mixture to 55-70°C with stirring for 5 hours.
-
Cool the reaction to 45°C and add water to dissolve any solid ammonium (B1175870) chloride that may have formed.
-
Separate the lower organic phase, which now contains this compound.
-
The crude product can be purified by vacuum distillation to separate it from the unreacted 1,4-dichlorobutane.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound from 1,4-dichlorobutane.
Table 1: Reaction Conditions and Yields for the Two-Step Synthesis
| Step | Parameter | Condition | Yield |
| Cyanidation | Reactants | 1,4-Dichlorobutane, Sodium Cyanide | - |
| Catalyst | Tetrabutylammonium Bromide | - | |
| Temperature | 80-85°C | - | |
| Time | ~6 hours | High Conversion | |
| Hydrolysis | Reactant | 5-Chlorovaleronitrile | - |
| Acid | 30-32% Hydrochloric Acid | - | |
| Temperature | 95-100°C | up to 95% | |
| Time | 8-10 hours | ||
| Alternative | |||
| Temperature | 55-70°C | ~90% | |
| Time | 5 hours |
Table 2: Reaction Conditions and Yield for the One-Pot Synthesis
| Parameter | Condition | Overall Yield |
| Cyanidation Temperature | 80-85°C | 92% |
| Cyanidation Time | 6 hours | |
| Hydrolysis Temperature | 55-70°C | |
| Hydrolysis Time | 5 hours | |
| Catalyst | Tetrabutylammonium Bromide |
Reaction Mechanisms and Visualizations
Overall Synthetic Pathway
The overall transformation from 1,4-dichlorobutane to this compound proceeds through the intermediate 5-chlorovaleronitrile.
Experimental Workflow: One-Pot Synthesis
The one-pot synthesis streamlines the process by eliminating the isolation of the nitrile intermediate.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a multi-step process.[2][3][4] It begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2][5] This is followed by the nucleophilic attack of water.[2] A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2][3]
Conclusion
The synthesis of this compound from 1,4-dichlorobutane is a robust and well-established process. The choice between a two-step and a one-pot synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The one-pot method generally offers a more efficient and environmentally friendly option. A thorough understanding of the reaction conditions and the underlying mechanisms is crucial for optimizing the yield and purity of the final product, which is a versatile intermediate for further synthetic applications in the pharmaceutical and chemical industries.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
An In-depth Technical Guide to 5-Chlorovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chlorovaleric acid, a versatile bifunctional organic compound. It serves as a crucial building block in synthetic organic chemistry and is of particular interest to professionals in pharmaceutical development. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and derivatization.
Core Properties and Identifiers
This compound, also known as 5-chloropentanoic acid, is an organochlorine compound featuring a carboxylic acid functional group and a terminal chlorine atom.[1] This unique structure allows it to function as a linear C5 spacer and a versatile precursor in the synthesis of more complex molecules, including heterocyclic compounds and polymers.[2] Its CAS Registry Number is 1119-46-6.[3]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 1119-46-6 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | 5-chloropentanoic acid |
| Synonyms | 5-Chloropentanoic acid, δ-Chloropentanoic acid |
| SMILES | C(CCCl)CC(=O)O |
| InChI | 1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) |
| InChIKey | YSXDKDWNIPOSMF-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow clear liquid or solid |
| Melting Point | 18 °C |
| Boiling Point | 136 °C at 14 mmHg |
| Density | 1.170 g/mL at 20 °C |
| Refractive Index | n20/D 1.454 |
| Flash Point | >110 °C (>230 °F) |
| Solubility | Soluble in water |
Table 3: Safety and Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Note: Safety information may vary by supplier and concentration. Always consult the specific Safety Data Sheet (SDS) before handling.
Applications in Research and Development
This compound is a valuable intermediate in various industrial and research applications:
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[4] For instance, its derivative, 5-chlorovaleryl chloride, is an important intermediate in the synthesis of the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[5][6]
-
Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and pesticides.[4]
-
Polymer Chemistry: It is employed in the synthesis of polymers, helping to create materials with specific properties for various applications.[4]
-
Biochemical Research: Researchers use this compound to study metabolic pathways and enzyme activities.[4]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to the highly reactive 5-chlorovaleryl chloride are presented below. These protocols are based on established industrial and laboratory procedures.
Synthesis of this compound from 1,4-Dichlorobutane (B89584)
A common industrial route for the synthesis of this compound starts from 1,4-dichlorobutane.[2] The process involves a two-step reaction: cyanidation followed by hydrolysis.[7]
Step 1: Cyanidation of 1,4-Dichlorobutane to 5-Chlorovaleronitrile
-
Reaction Setup: In a suitable reactor, charge 1,4-dichlorobutane and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide.[8]
-
Reaction Conditions: Heat the mixture to 80-85°C with stirring.[8]
-
Addition of Sodium Cyanide: Slowly add an aqueous solution of sodium cyanide to the reaction mixture over several hours.[8]
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at 80-85°C for an additional hour. Cool the reaction mixture and separate the organic and aqueous phases. The organic phase contains the desired 5-chlorovaleronitrile.[8]
Step 2: Hydrolysis of 5-Chlorovaleronitrile to this compound
-
Reaction Setup: Charge the 5-chlorovaleronitrile-containing organic phase into a reactor.[8]
-
Acid Hydrolysis: Add concentrated hydrochloric acid to the reactor.[8]
-
Reaction Conditions: Heat the mixture to 55-70°C and stir for approximately 5 hours.[8]
-
Work-up and Isolation: Cool the reaction mixture and add water to dissolve any solid ammonium (B1175870) chloride. Separate the organic phase, which contains this compound in 1,4-dichlorobutane. The final product can be isolated through distillation.[8]
Conversion of this compound to 5-Chlorovaleryl Chloride
The conversion of this compound to its more reactive acid chloride derivative is a crucial step for many synthetic applications.[7]
-
Reaction Setup: In a four-neck flask equipped with a reflux condenser, charge this compound.[9]
-
Addition of Thionyl Chloride: Add thionyl chloride to the flask.[9]
-
Reaction Conditions: Stir the mixture at room temperature (25°C) for 15 hours or at 60°C for 10 hours.[9]
-
Isolation of Product: After the reaction is complete, recover the 5-chlorovaleryl chloride by vacuum distillation.[9]
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthesis of this compound from 1,4-Dichlorobutane.
Caption: Conversion of this compound to 5-Chlorovaleryl Chloride.
References
- 1. This compound | 1119-46-6 [chemicalbook.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]
- 6. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]
- 7. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]
- 8. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
5-Chlorovaleric Acid: A Versatile C5 Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleric acid, also known as 5-chloropentanoic acid, is a bifunctional organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, offers two distinct reactive sites that can be selectively manipulated to construct a wide array of complex molecules. This unique combination makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1][2] The presence of the chlorine atom at the 5-position allows for a variety of nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, and other standard transformations.[3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound and its derivatives is essential for their effective use in synthesis. The following tables summarize key quantitative data for this compound and its commonly used derivative, 5-chlorovaleryl chloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1119-46-6 | [2][4] |
| Molecular Formula | C₅H₉ClO₂ | [4][5] |
| Molecular Weight | 136.58 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Melting Point | 18 °C | [2][4] |
| Boiling Point | 503.20 K (230.05 °C) | [6] |
| Density | 1.170 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.454 | [2][4] |
| Solubility | Soluble in water | |
| pKa | ||
| LogP | 1.480 | [6] |
Table 2: Physicochemical Properties of 5-Chlorovaleryl Chloride
| Property | Value | Reference(s) |
| CAS Number | 1575-61-7 | [7] |
| Molecular Formula | C₅H₈Cl₂O | [8] |
| Molecular Weight | 155.02 g/mol | [8][9] |
| Appearance | Clear to yellowish liquid | |
| Boiling Point | 38-39 °C at 0.15 mmHg | [7] |
| Density | 1.2 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.464 | [7] |
| Flash Point | 91 °C (closed cup) | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, cost, and safety considerations. Two common methods are detailed below.
From 1,4-Dichlorobutane (B89584) and Sodium Cyanide
This widely used industrial method involves a two-step process: nucleophilic substitution with cyanide followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of 5-Chlorovaleronitrile [10][11] To a reactor are added 1,4-dichlorobutane and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[10] The mixture is heated to 80-85 °C with stirring. An aqueous solution of sodium cyanide is then added dropwise over several hours.[10] After the addition is complete, the reaction is stirred for an additional hour at the same temperature. The organic phase containing 5-chlorovaleronitrile is then separated.
Step 2: Hydrolysis to this compound [10][11] The crude 5-chlorovaleronitrile is heated with concentrated hydrochloric acid at 55-70 °C for approximately 5 hours.[10] After cooling, water is added to dissolve the ammonium (B1175870) chloride byproduct. The organic layer, containing this compound, is then separated, washed, and purified.
From 1-Bromo-3-chloropropane and Diethyl Malonate
This alternative synthesis avoids the use of highly toxic cyanides.
Experimental Protocol: [12]
Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate 1-Bromo-3-chloropropane, diethyl malonate, and potassium carbonate are stirred in a solvent such as ethanol at a temperature ranging from 30-80 °C for 5-30 hours. After cooling, the solid potassium salts are filtered off, and the filtrate is distilled under reduced pressure to yield diethyl 2-(3-chloropropyl)malonate.
Step 2: Hydrolysis and Decarboxylation The resulting diethyl 2-(3-chloropropyl)malonate is refluxed in an acidic aqueous solution for 5-30 hours. Upon cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated under reduced pressure to afford this compound. A yield of 92-95% for this step has been reported.[12]
Key Reactions of this compound
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.
Conversion to 5-Chlorovaleryl Chloride
The carboxylic acid can be readily converted to the more reactive acid chloride, which is a key intermediate for many subsequent reactions.
Experimental Protocol: [12] this compound is reacted with thionyl chloride, often with a catalytic amount of DMF, at a temperature between 25-100 °C. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting 5-chlorovaleryl chloride is purified by vacuum distillation. Yields for this conversion are typically high, in the range of 96-98%.[12]
Nucleophilic Substitution Reactions
The terminal chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
-
Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted 5-aminovaleric acid derivatives.
-
Thiol Nucleophiles: Reaction with thiols leads to the formation of 5-thio-substituted valeric acid derivatives.[3]
Esterification
The carboxylic acid group can be esterified under standard conditions.
Experimental Protocol (Fischer Esterification): this compound is heated in an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically driven to completion by removing the water formed during the reaction. The ester product is then isolated and purified. Yields can be very high, often exceeding 99% under optimized conditions.[13][14]
Table 3: Representative Reactions of this compound and its Derivatives
| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference(s) |
| This compound | Thionyl chloride | 5-Chlorovaleryl chloride | 96-98 | [12] |
| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 5-chlorovalerate | >99 | [13] |
| 5-Chlorovaleryl chloride | Cyclohexylamine (B46788) | 5-Chloro-N-cyclohexylvaleramide | 83.2 | |
| 5-Chlorovaleryl chloride | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 96 |
Applications in Drug Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of several commercially important pharmaceutical agents.
Synthesis of Cilostazol (B1669032)
Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication.[15] 5-Chlorovaleryl chloride is a key building block in its synthesis.
The synthesis involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride to form 5-chloro-N-cyclohexylvaleramide. This intermediate is then further elaborated to yield cilostazol.
Synthesis of Apixaban (B1684502)
Apixaban is a direct factor Xa inhibitor used as an anticoagulant.[16] Its synthesis also utilizes 5-chlorovaleryl chloride.
In the synthesis of an apixaban precursor, 5-chlorovaleryl chloride is reacted with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one to form an amide intermediate, which is subsequently cyclized.
Signaling Pathways of Derived Pharmaceuticals
The drugs synthesized using this compound as a building block exert their therapeutic effects by modulating specific biological signaling pathways.
Cilostazol Signaling Pathway
Cilostazol's primary mechanism of action is the inhibition of phosphodiesterase-3 (PDE3).[1][15] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][15] Elevated cAMP activates protein kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and vasodilation.[1][17]
Apixaban Signaling Pathway
Apixaban is a direct and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[16][18] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[16][18] This targeted inhibition of a single clotting factor provides a more predictable anticoagulant effect compared to older anticoagulants.[18]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of molecular architectures, making it particularly important in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its subsequent transformations are generally high-yielding and predictable. As demonstrated by its application in the synthesis of cilostazol and apixaban, this C5 building block continues to be a key component in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-氯戊酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1119-46-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 1119-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Chlorovaleroyl chloride 96 1575-61-7 [sigmaaldrich.com]
- 8. 5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 5-Chlorovaleryl chloride | CAS#:1575-61-7 | Chemsrc [chemsrc.com]
- 10. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 12. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 16. Apixaban - Wikipedia [en.wikipedia.org]
- 17. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Apixaban? [synapse.patsnap.com]
5-Chlorovaleric Acid: A Versatile Tool in Biochemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorovaleric acid, a five-carbon carboxylic acid featuring a terminal chlorine atom, is emerging as a molecule of significant interest in the landscape of biochemistry and drug development. Its bifunctional nature, combining the reactivity of a carboxylic acid with the electrophilicity of an alkyl chloride, makes it a versatile building block for the synthesis of novel chemical probes, enzyme inhibitors, and biopolymers. This technical guide explores the core applications of this compound in biochemistry, providing an in-depth overview of its role as a precursor in microbial polyhydroxyalkanoate (PHA) synthesis, its utility in the generation of haptens for immunological studies, and its potential as a modulator of enzyme activity, with a particular focus on histone deacetylases (HDACs). This document furnishes researchers with detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate the integration of this compound into their research and development workflows.
Introduction
This compound (also known as 5-chloropentanoic acid) is a chemical intermediate widely utilized in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] Its unique structure, which includes a reactive chlorine atom, allows for a variety of chemical transformations, making it a valuable tool for introducing specific functionalities into more complex molecules.[1] In the realm of biochemistry, this compound is gaining attention for its potential in studying metabolic pathways and enzyme interactions, paving the way for advancements in drug discovery.[1] This guide will delve into three key areas of its application: as a substrate for biopolymer synthesis, as a tool for antibody production, and as a potential enzyme inhibitor.
Application in Polyhydroxyalkanoate (PHA) Synthesis
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.[2] These bioplastics are a promising sustainable alternative to petroleum-based plastics. The composition of PHAs can be tailored by providing specific precursor substrates to the microbial culture, leading to polymers with desired physical and mechanical properties.
This compound can serve as a precursor for the incorporation of 5-hydroxyvalerate (5HV) monomers into the PHA polymer chain, resulting in the formation of P(3HB-co-5HV) copolymers. This biotransformation is particularly relevant in bacteria such as Rhodococcus sp., which can metabolize this compound.[3] The inclusion of 5HV monomers can significantly improve the flexibility and toughness of the resulting biopolymer.
Biochemical Pathway of 5-Hydroxyvalerate Incorporation
The metabolic pathway for the incorporation of 5-hydroxyvalerate from this compound involves several enzymatic steps. While the precise enzymatic machinery can vary between microbial species, a general pathway can be outlined. Initially, this compound is likely converted to 5-hydroxyvaleryl-CoA. This activated monomer can then be incorporated into the growing PHA chain by the enzyme PHA synthase.
Experimental Protocol: PHA Production from this compound using Rhodococcus sp.
The following is a generalized protocol for the cultivation of Rhodococcus sp. and production of PHA copolymers using this compound as a co-substrate. This protocol is adapted from general methods for PHA production and may require optimization for specific strains and experimental conditions.
Materials:
-
Rhodococcus sp. strain
-
Nutrient-rich medium (e.g., Luria-Bertani broth) for inoculum preparation
-
Defined mineral salts medium for PHA production (containing a primary carbon source like glucose and a nitrogen source like ammonium (B1175870) chloride)
-
This compound solution (sterilized)
-
Shake flasks or bioreactor
-
Incubator shaker
-
Centrifuge
-
Lyophilizer (optional)
-
Gas chromatograph (for PHA analysis)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Rhodococcus sp. into a nutrient-rich medium and incubate at 30°C with shaking until the culture reaches the late exponential phase.
-
PHA Production Phase:
-
Prepare the mineral salts medium in a shake flask or bioreactor. The medium should be formulated to become nitrogen-limited to induce PHA accumulation.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Add the primary carbon source (e.g., glucose) to support initial cell growth.
-
Once the culture has reached a suitable cell density, introduce this compound as a co-substrate. The optimal concentration should be determined empirically.
-
Continue incubation under controlled conditions (e.g., 30°C, 200 rpm) for 48-72 hours.
-
-
Harvesting and PHA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with distilled water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove impurities.
-
Dry the cell biomass, for example, by lyophilization.
-
Extract the PHA from the dried biomass using a suitable solvent, such as chloroform (B151607), at an elevated temperature.
-
Precipitate the PHA from the chloroform extract by adding a non-solvent like cold methanol (B129727) or ethanol.
-
Collect the precipitated PHA and dry it.
-
-
Analysis:
-
Determine the dry cell weight and the weight of the extracted PHA to calculate the PHA content.
-
Analyze the monomer composition of the PHA (e.g., the ratio of 3-hydroxybutyrate (B1226725) to 5-hydroxyvalerate) using gas chromatography after methanolysis of the polymer.
-
Application in Hapten Synthesis for Antibody Production
Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The synthesis of haptens is a crucial step in the development of immunoassays for the detection of small molecules and in the production of vaccines. This compound can be used as a linker to conjugate small molecules of interest to carrier proteins, thereby rendering them immunogenic.
General Workflow for Hapten-Carrier Conjugation
The carboxylic acid group of this compound can be activated to react with the amine groups of lysine (B10760008) residues on the surface of a carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)). The terminal chlorine atom can be displaced by a nucleophilic group on the target small molecule to form the complete hapten-linker conjugate prior to protein conjugation.
Experimental Protocol: Synthesis of a Hapten-Protein Conjugate
This protocol provides a general method for conjugating a hapten containing a carboxylic acid group (derived from this compound) to a carrier protein using the carbodiimide method.
Materials:
-
Hapten with a carboxylic acid group (synthesized using this compound)
-
Carrier protein (e.g., BSA or KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Dimethylformamide (DMF) or other suitable organic solvent
Procedure:
-
Activation of the Hapten:
-
Dissolve the hapten in a minimal amount of DMF.
-
In a separate tube, dissolve EDC and NHS in DMF or an appropriate buffer.
-
Add the EDC/NHS solution to the hapten solution and stir at room temperature for several hours to activate the carboxylic acid group.
-
-
Conjugation to the Carrier Protein:
-
Dissolve the carrier protein in PBS.
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the unreacted hapten and coupling reagents by dialysis against PBS for 2-3 days with several changes of the buffer, or by using centrifugal ultrafiltration units.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).
-
Estimate the hapten-to-protein conjugation ratio using techniques such as UV-Vis spectroscopy (if the hapten has a chromophore) or MALDI-TOF mass spectrometry.
-
-
Storage: Store the purified immunogen at -20°C or -80°C for long-term use.
Potential as an Enzyme Inhibitor: Histone Deacetylases (HDACs)
Recent research has highlighted the role of short-chain fatty acids and their derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Valeric acid, the non-chlorinated analog of this compound, has been identified as an inhibitor of class I and II HDACs.[3] Specifically, valeric acid has been shown to inhibit HDAC3, which can lead to the modulation of downstream signaling pathways involved in cell cycle progression and apoptosis, such as the E2F1/E2F3/CASP3 axis in prostate cancer cells.[4]
Signaling Pathway: HDAC Inhibition and Downstream Effects
The inhibition of HDACs leads to an increase in histone acetylation, resulting in a more open chromatin structure and the activation of gene transcription. In the context of cancer, HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.
Quantitative Data on Related HDAC Inhibitors
While specific IC50 values for this compound are not available, the following table provides data for its analog, valproic acid, and other common HDAC inhibitors for comparative purposes.
| Inhibitor | Target HDACs | IC50 (mM) | Cell Line/Assay Condition |
| Valproic Acid | Class I, IIa | 0.5 - 2.0 (effective concentration) | Various cancer cell lines |
| Valproic Acid | HDAC1 | ~0.4 | In vitro assay |
| Valeric Acid | HDAC3 | Downregulates expression and activity | Prostate cancer cells |
Note: Data for valproic acid is presented as it is a structurally related short-chain fatty acid derivative for which more extensive data is available. The inhibitory concentrations can vary significantly depending on the cell type and assay conditions.
Conclusion and Future Directions
This compound is a promising and versatile molecule with significant potential in various areas of biochemical research and drug development. Its utility as a precursor for the synthesis of advanced biopolymers, its application as a linker in the development of immunological tools, and its potential as an enzyme inhibitor underscore its importance.
Future research should focus on several key areas:
-
Quantitative analysis of HDAC inhibition: Determining the specific IC50 and Ki values of this compound for various HDAC isoforms is crucial to validate its potential as a selective enzyme inhibitor.
-
Optimization of PHA production: Further studies are needed to optimize the fermentation conditions for the production of P(3HB-co-5HV) copolymers using this compound, focusing on improving yields and controlling the polymer composition.
-
Exploration of other biochemical targets: The reactivity of the terminal chlorine atom suggests that this compound could be used to develop covalent inhibitors for other enzymes or to create chemical probes for identifying novel protein targets.
By continuing to explore the biochemical applications of this compound, the scientific community can unlock its full potential as a valuable tool for advancing our understanding of biological systems and for the development of new therapeutic agents and biomaterials.
References
Hydrolysis of 5-Chlorovaleronitrile to 5-Chlorovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-chlorovaleric acid via the hydrolysis of 5-chlorovaleronitrile (B1664646). This compound, also known as 5-chloropentanoic acid, is a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility is demonstrated in the production of the anti-platelet drug Cilostazole and new-generation pyrazole (B372694) herbicides.[2] A primary and well-documented method for its synthesis is the hydrolysis of 5-chlorovaleronitrile.[3]
Reaction Overview
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the case of 5-chlorovaleronitrile, the nitrile group (-CN) is converted into a carboxylic acid group (-COOH) in the presence of water, typically under acidic or basic conditions. The reaction proceeds through an intermediate 5-chlorovaleramide.
Synthetic Methodologies
Acid-catalyzed hydrolysis is the most prominently documented and industrially significant method for this conversion. While basic hydrolysis is a known method for nitriles, specific high-yield protocols for 5-chlorovaleronitrile are less detailed in the literature.
Acid-Catalyzed Hydrolysis
This method involves heating the nitrile in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the final carboxylic acid.
Optimization of reaction parameters such as acid concentration, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.[3]
| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 30-32% Hydrochloric Acid | 95-100 | 8-10 | Up to 95% | [3] |
| Concentrated Hydrochloric Acid | 55-70 | 5 | ~90% | [3][5][6] |
| Dilute Sulfuric Acid (Supercritical) | 400-500 | < 2 min | > 90% | [4][7] |
The following protocol is a representative example compiled from multiple sources describing the hydrolysis using concentrated hydrochloric acid.[3][5][6]
Materials:
-
5-Chlorovaleronitrile
-
Concentrated Hydrochloric Acid (e.g., 30-35%)
-
Water
-
Extraction Solvent (e.g., Dichloromethane or Ether)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorovaleronitrile.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The molar ratio of HCl to the nitrile is typically in the range of 1.5-2.2:1.0.[6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 55-70°C or 95-100°C) with constant stirring.[3][5][6]
-
Reaction Monitoring: Maintain the temperature and stirring for the specified duration (5-10 hours). The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up:
-
After completion, cool the reaction mixture to approximately 45°C.[5][6]
-
If a solid (ammonium chloride) is present, add water to dissolve it completely.[5][6]
-
Allow the mixture to stand and separate into layers. The lower organic phase contains the this compound.[5]
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine all organic phases.
-
-
Purification:
-
Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Industrial Context: One-Pot Synthesis from 1,4-Dichlorobutane (B89584)
Industrially, the synthesis of this compound is often part of a multi-step, "one-pot" process starting from 1,4-dichlorobutane.[2][3][6] This approach avoids the isolation of the intermediate 5-chlorovaleronitrile, making the process more efficient and safer by minimizing handling of the toxic nitrile.[8]
The process involves two main stages:
-
Cyanidation: 1,4-dichlorobutane is reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in an aqueous medium.[2][8] This nucleophilic substitution is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), at elevated temperatures (e.g., 80–85°C).[3][5]
-
Hydrolysis: After the cyanidation step, the resulting organic phase containing 5-chlorovaleronitrile is directly subjected to acid hydrolysis as described previously, without isolating the nitrile intermediate.[5][6]
This streamlined one-pot synthesis can achieve an overall yield of up to 92% for this compound while minimizing solvent waste.[3]
Conclusion
The hydrolysis of 5-chlorovaleronitrile is a robust and high-yielding method for the production of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is the most established and efficient protocol, with well-defined parameters for achieving high yields. For industrial-scale production, a one-pot synthesis starting from 1,4-dichlorobutane offers a streamlined, safer, and more economical alternative. This guide provides the necessary technical data and procedural outlines to support researchers and professionals in the effective synthesis of this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]
- 3. This compound | High-Purity | For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 7. Valeronitrile hydrolysis in supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
Physical and chemical properties of 5-Chlorovaleric acid
An In-depth Technical Guide to 5-Chlorovaleric Acid
Introduction
This compound, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with significant utility in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an alkyl chloride group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
Table 1: General and Molecular Information
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloropentanoic acid | [4][5] |
| Synonyms | This compound, 5-Chloro-n-valeric acid | [1][4][6] |
| CAS Number | 1119-46-6 | [1][4] |
| Molecular Formula | C₅H₉ClO₂ | [1][4][7] |
| Molecular Weight | 136.58 g/mol | [1][7][8] |
| EC Number | 214-279-3 | [8][9] |
| Beilstein Registry No. | 1745183 | [8][9] |
| PubChem CID | 14244 | [1] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow clear liquid/oil | [1][2][10] |
| Melting Point | 18 °C | [1][8][10] |
| Boiling Point | 136 °C at 14 mmHg | [10][11] |
| Density | 1.170 g/mL at 20 °C | [1][8][10] |
| Refractive Index | n20/D 1.454 | [1][10][11] |
| Flash Point | >110 °C (>230 °F) | [10][12] |
| pKa | 4.0 (Predicted) | [2][10] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate.[10] Soluble in water.[13] | [10][13] |
Synthesis and Experimental Protocols
This compound can be synthesized through several established pathways. The most common methods involve the hydrolysis of 5-chlorovaleronitrile, which itself is typically derived from 1,4-dichlorobutane (B89584).[3]
Synthesis from 1,4-Dichlorobutane
This industrially significant route involves a two-step, one-pot process starting from 1,4-dichlorobutane. The first step is a nucleophilic substitution to form 5-chlorovaleronitrile, followed by hydrolysis to yield this compound.[3][14]
Experimental Protocol:
-
Cyanidation: Charge a reactor with 1270 kg of 1,4-dichlorobutane and 16.5 kg of tetrabutylammonium (B224687) bromide (phase transfer catalyst).[14]
-
Heat the mixture to 80-85 °C with stirring.[14]
-
Slowly add 1060 kg of a 30% aqueous solution of sodium cyanide over 5 hours, maintaining the temperature at 80-85 °C.[14]
-
After the addition is complete, continue stirring at 80-85 °C for an additional hour.[14]
-
Cool the reaction mixture to 25 °C and transfer it to a separation tank. The lower organic phase contains the intermediate, 5-chlorovaleronitrile.[14]
-
Hydrolysis: Separate the organic phase and return it to the reactor. Add 1740 kg of 30% industrial hydrochloric acid.[14]
-
Heat the mixture to 55-70 °C with stirring for 5 hours.[14]
-
After the reaction, cool to 45 °C and add 110 kg of water to dissolve the solid ammonium (B1175870) chloride by-product.[14]
-
Separate the lower organic phase, which is a solution of this compound.[14]
Synthesis from 1-Bromo-3-chloropropane (B140262) and Diethyl Malonate
An alternative synthesis route avoids the use of highly toxic cyanides. This method proceeds through the formation of diethyl 2-(3-chloropropyl)malonate, followed by hydrolysis and decarboxylation.[15]
Experimental Protocol:
-
Alkylation: In a suitable solvent, stir a mixture of potassium carbonate powder, diethyl malonate, and 1-bromo-3-chloropropane at 30–80 °C for 5–30 hours.[15]
-
Cool the reaction mixture to room temperature and filter to recover the solid potassium salts.[15]
-
The filtrate is purified by reduced pressure distillation to yield diethyl 2-(3-chloropropyl)malonate.[15]
-
Hydrolysis & Decarboxylation: Reflux the diethyl 2-(3-chloropropyl)malonate in an acidic aqueous solution (e.g., H₂SO₄, HCl) for 5-30 hours.[15]
-
Cool the reaction solution to room temperature and allow the layers to separate. The product, this compound, is obtained as a colorless transparent liquid.[15]
Chemical Reactivity and Applications
This compound is a bifunctional molecule, and its reactivity is characterized by the chemistry of both the carboxylic acid and the alkyl chloride groups.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard reactions such as esterification, conversion to amides, and reduction. A notable reaction is its conversion to the more reactive 5-chlorovaleryl chloride by treatment with reagents like thionyl chloride or oxalyl chloride.[14][15]
-
Alkyl Chloride Reactions: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its role as a synthetic intermediate.[3]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[1][15]
-
Agrochemicals: It is used in the formulation and synthesis of pesticides and herbicides.[1]
-
Polymer Chemistry: The compound is employed in the synthesis of specialized polymers.[1]
-
Research Applications: It is used to derivatize other molecules for analytical purposes, such as the synthesis of haptens for antibody production.[10][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | High-Purity | For Research [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound = 98.0 GC 1119-46-6 [sigmaaldrich.com]
- 9. This compound(1119-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound | 1119-46-6 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. This compound = 98.0 GC 1119-46-6 [sigmaaldrich.com]
- 13. CAS 1119-46-6: 5-Chloropentanoic acid | CymitQuimica [cymitquimica.com]
- 14. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
Structural Elucidation of 5-Chlorovaleric Acid: A Technical Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 5-chlorovaleric acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the analysis of both proton (¹H) and carbon-13 (¹³C) NMR data and provides standardized experimental protocols for data acquisition.
Introduction to NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a small organic molecule like this compound, ¹H and ¹³C NMR are indispensable tools for confirming its chemical structure by identifying the connectivity of atoms and the chemical environment of each nucleus.
Chemical Structure of this compound
This compound, also known as 5-chloropentanoic acid, is an organochlorine compound with the chemical formula C₅H₉ClO₂.[1] Its structure consists of a five-carbon pentanoic acid chain with a chlorine atom attached to the terminal (C5) carbon.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Hₐ (C5-H) | 3.55 | Triplet | 2H |
| Hᵦ (C2-H) | 2.41 | Triplet | 2H |
| Hᵧ (C3-H & C4-H) | 1.83 | Multiplet | 4H |
| H₉ (COOH) | 11.78 | Singlet | 1H |
Note: Data is compiled from publicly available spectra. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
The downfield shift of the protons on C5 (Hₐ) to 3.55 ppm is due to the deshielding effect of the electronegative chlorine atom. The protons on C2 (Hᵦ) are adjacent to the electron-withdrawing carboxylic acid group, resulting in a chemical shift of 2.41 ppm. The protons on the central methylene (B1212753) groups (C3 and C4, Hᵧ) are less affected by the functional groups and appear as an overlapping multiplet around 1.83 ppm. The acidic proton of the carboxylic acid (H₉) is highly deshielded and appears as a broad singlet at a significantly downfield shift of 11.78 ppm.
Analysis of ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C1 (COOH) | 179.5 |
| C2 | 33.5 |
| C3 | 21.5 |
| C4 | 32.0 |
| C5 | 44.5 |
Note: This data is based on typical chemical shift ranges and may include predicted values due to the limited availability of explicitly assigned public data. Actual values can vary based on experimental conditions.
The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The carbon atom bonded to the chlorine (C5) is also significantly deshielded and appears around 44.5 ppm. The remaining methylene carbons (C2, C3, and C4) appear in the aliphatic region of the spectrum.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum and is used for the spectrometer's lock system.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects that can affect the magnetic field homogeneity.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.
Conclusion
NMR spectroscopy is a definitive technique for the structural elucidation of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The detailed experimental protocols provided in this guide ensure the acquisition of high-quality data, which is fundamental for accurate structural analysis in research, development, and quality control settings.
References
An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorovaleric acid, a bifunctional organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its value stems from the presence of two reactive functional groups: a carboxylic acid and a terminal alkyl chloride. This guide focuses on the reactivity of the terminal chlorine atom, providing a comprehensive overview of its susceptibility to nucleophilic substitution and its role in intramolecular cyclization reactions. This document synthesizes available data on reaction kinetics, presents detailed experimental protocols for key transformations, and offers visualizations of reaction pathways to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction
This compound, also known as 5-chloropentanoic acid, is a colorless to light yellow liquid at room temperature.[2] Its structure, featuring a five-carbon chain with a terminal chlorine atom and a carboxylic acid group, makes it an ideal intermediate for introducing a C5 spacer into more complex molecules. The electrophilic nature of the carbon atom bonded to the terminal chlorine renders it susceptible to attack by a variety of nucleophiles, forming the basis for its extensive use in organic synthesis.[3] This guide will explore the key reactions involving the terminal chlorine: nucleophilic substitution and intramolecular cyclization.
Reactivity of the Terminal Chlorine: Nucleophilic Substitution
The primary mode of reaction involving the terminal chlorine of this compound is nucleophilic substitution.[3] This reaction follows a bimolecular nucleophilic substitution (S_N2) mechanism, where the rate of reaction is dependent on the concentration of both the this compound and the nucleophile.
General Mechanism
The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced. This concerted mechanism results in an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a practical consideration.
Diagram of the General S_N2 Reaction Mechanism
Caption: General workflow of an S_N2 reaction.
Factors Influencing Reactivity
Several factors influence the rate and outcome of the nucleophilic substitution reaction:
-
Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a reagent is influenced by factors such as charge, basicity, polarizability, and the solvent used.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more available for reaction.
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.
Common Nucleophilic Substitution Reactions
The terminal chlorine of this compound can be displaced by a variety of nucleophiles to yield a range of derivatives. A summary of common reactions is provided in the table below.
| Nucleophile | Reagent Example | Product | Typical Yield (%) | Reference |
| Azide | Sodium Azide (NaN₃) | 5-Azidovaleric acid | Not specified | General knowledge |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | 5-Aminovaleric acid derivatives | Not specified | [3] |
| Thiol | Thiourea, Thiols (R-SH) | 5-Thiovaleric acid derivatives | Not specified | [3] |
| Cyanide | Sodium Cyanide (NaCN) | 5-Cyanovaleric acid | Not specified | General knowledge |
Table 1: Common Nucleophilic Substitution Reactions of this compound.
Intramolecular Cyclization to form δ-Valerolactone
Under basic conditions, the carboxylate group of this compound can act as an intramolecular nucleophile, attacking the electrophilic C5 carbon and displacing the chloride ion to form a six-membered cyclic ester, δ-valerolactone.
Mechanism of Intramolecular Cyclization
The reaction proceeds in two main steps. First, a base deprotonates the carboxylic acid to form the carboxylate anion. This is followed by an intramolecular S_N2 attack of the carboxylate on the carbon bearing the chlorine atom.
Diagram of the Intramolecular Cyclization Mechanism
Caption: Mechanism of δ-valerolactone formation.
The formation of five- and six-membered rings through intramolecular reactions is generally favored due to a combination of favorable enthalpic and entropic factors.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving the terminal chlorine of this compound.
Synthesis of 5-Chlorovaleryl Chloride
This compound can be converted to the more reactive acyl chloride, 5-chlorovaleryl chloride, which is a versatile intermediate for the synthesis of amides and esters.
Procedure:
A patent describes a method where this compound is reacted with thionyl chloride. The reaction mixture is stirred at a temperature between 25-100°C. After the reaction is complete, the mixture is cooled to room temperature, and 5-chlorovaleryl chloride is obtained by reduced pressure rectification.[4]
Synthesis of δ-Valerolactone from this compound
The intramolecular cyclization of this compound to δ-valerolactone is typically carried out under basic conditions.
General Procedure:
While a specific detailed protocol for the cyclization of this compound was not found in the searched literature, a general approach would involve dissolving this compound in a suitable solvent and adding a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to facilitate the formation of the carboxylate. The reaction would then be heated to promote the intramolecular nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Conclusion
The terminal chlorine of this compound is a key functional group that imparts significant reactivity to the molecule, making it a valuable precursor in organic synthesis. Its susceptibility to nucleophilic substitution by a wide range of nucleophiles allows for the straightforward introduction of diverse functionalities. Furthermore, the ability to undergo intramolecular cyclization to form δ-valerolactone provides access to an important class of cyclic esters. A thorough understanding of the factors governing these reactions, as outlined in this guide, is crucial for researchers and drug development professionals seeking to utilize this compound as a strategic building block in the design and synthesis of novel compounds. Further research into the specific kinetics of these reactions would provide valuable quantitative data to enable more precise control over reaction outcomes.
References
5-Chlorovaleric Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleric acid, a bifunctional organic compound, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic routes to key nitrogen and oxygen-containing heterocycles starting from this compound, detailed experimental protocols, and an exploration of the biological activities of the resulting compounds, with a focus on their roles as modulators of critical signaling pathways.
Synthesis of Nitrogen-Containing Heterocycles: The Piperidin-2-one Scaffold
The piperidine (B6355638) ring is a ubiquitous motif in a vast number of pharmaceuticals and biologically active natural products. This compound provides a straightforward entry to the synthesis of piperidin-2-one (also known as δ-valerolactam), a key intermediate for the elaboration of more complex piperidine derivatives. The synthetic strategy involves a two-step sequence: nucleophilic substitution of the chloride with an amine, followed by intramolecular cyclization.
General Synthetic Workflow for Piperidin-2-ones
Caption: General workflow for the synthesis of piperidin-2-ones from this compound.
Experimental Protocols
1. Synthesis of Piperidin-2-one (δ-Valerolactam)
This protocol describes the synthesis of the parent piperidin-2-one via a 5-aminovaleric acid intermediate.
-
Step 1: Synthesis of 5-Aminovaleric Acid A solution of this compound in a suitable solvent is treated with an excess of aqueous ammonia. The reaction mixture is heated under pressure, leading to the nucleophilic substitution of the chlorine atom by the amino group.
-
Step 2: Cyclization to Piperidin-2-one The resulting 5-aminovaleric acid is heated to induce intramolecular amide formation and cyclization to yield piperidin-2-one. This process often involves the removal of water to drive the equilibrium towards the product.
| Parameter | Value | Reference |
| Step 1: Amination | ||
| Reactants | This compound, Aqueous Ammonia | General Knowledge |
| Temperature | 160 °C | General Knowledge |
| Pressure | High Pressure (sealed vessel) | General Knowledge |
| Step 2: Cyclization | ||
| Reactant | 5-Aminovaleric Acid | [1] |
| Temperature | 180-200 °C | [1] |
| Yield | High | [1] |
2. Synthesis of N-Aryl Piperidin-2-ones
This protocol outlines the synthesis of N-aryl substituted piperidin-2-ones, which are of interest in medicinal chemistry.
-
Step 1: Synthesis of N-Aryl-5-aminovaleric Acid this compound is reacted with a substituted aniline (B41778) in the presence of a base to neutralize the generated HCl.
-
Step 2: Intramolecular Cyclization The intermediate N-aryl-5-aminovaleric acid is cyclized using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by heating to promote dehydration.
| Parameter | Value | Reference |
| Step 1: Amination | ||
| Reactants | This compound, Substituted Aniline, Base (e.g., Na2CO3) | General Knowledge |
| Solvent | Water or organic solvent | General Knowledge |
| Step 2: Cyclization | ||
| Reactant | N-Aryl-5-aminovaleric Acid | General Knowledge |
| Method | Heating or use of a coupling agent (e.g., DCC) | General Knowledge |
Synthesis of Oxygen-Containing Heterocycles: The Tetrahydropyran-2-one Scaffold
Tetrahydropyran-2-one, also known as δ-valerolactone, is another important heterocyclic core that can be accessed from this compound. This synthesis proceeds through a 5-hydroxyvaleric acid intermediate. The tetrahydropyran (B127337) motif is present in numerous natural products and pharmaceuticals.
General Synthetic Workflow for Tetrahydropyran-2-one
Caption: General workflow for the synthesis of tetrahydropyran-2-one from this compound.
Experimental Protocol
1. Synthesis of Tetrahydropyran-2-one (δ-Valerolactone)
This protocol details the conversion of this compound to δ-valerolactone.
-
Step 1: Synthesis of 5-Hydroxyvaleric Acid this compound is hydrolyzed to 5-hydroxyvaleric acid by heating with a base, such as sodium hydroxide, followed by acidification.
-
Step 2: Lactonization to Tetrahydropyran-2-one The resulting 5-hydroxyvaleric acid is heated, often in the presence of an acid catalyst, to promote intramolecular esterification (lactonization) to form tetrahydropyran-2-one.
| Parameter | Value | Reference |
| Step 1: Hydrolysis | ||
| Reactants | This compound, NaOH | General Knowledge |
| Followed by | Acidification (e.g., HCl) | General Knowledge |
| Step 2: Lactonization | ||
| Reactant | 5-Hydroxyvaleric Acid | [2] |
| Method | Heating, often with an acid catalyst | [2] |
| Yield | Good to excellent | [2] |
Applications in Drug Development: Targeting Key Signaling Pathways
Heterocyclic compounds derived from this compound, particularly those containing piperidine and tetrahydropyran scaffolds, have shown significant promise as therapeutic agents by modulating the activity of crucial biological targets.
Piperidine Derivatives as CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the entry of R5-tropic HIV-1 into host cells.[3][4] Piperidine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this viral entry pathway.[4][5]
CCR5 Signaling Pathway and Inhibition
Caption: Mechanism of action of piperidine-based CCR5 antagonists in preventing HIV-1 entry.
By binding to the CCR5 receptor, these antagonists induce a conformational change that prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor, thereby inhibiting viral fusion and entry.[3] This mechanism of action makes them a vital component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
Tetrahydropyran Derivatives as NK1 Receptor Antagonists
The Neurokinin-1 (NK1) receptor, another G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P.[6][7] The activation of the NK1 receptor is implicated in various physiological processes, including emesis (nausea and vomiting), pain transmission, and inflammation.[8][9] Tetrahydropyran-containing molecules have been developed as potent and selective NK1 receptor antagonists.[3]
NK1 Receptor Signaling Pathway and Inhibition
Caption: Mechanism of action of tetrahydropyran-based NK1 receptor antagonists.
These antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways that lead to emesis and pain perception.[8] This makes them highly effective in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[6][8]
Conclusion
This compound is a readily available and versatile starting material for the synthesis of valuable heterocyclic scaffolds, including piperidin-2-ones and tetrahydropyran-2-ones. The synthetic routes are generally straightforward, involving nucleophilic substitution followed by intramolecular cyclization. The resulting heterocyclic compounds have demonstrated significant therapeutic potential, as exemplified by their successful development as CCR5 and NK1 receptor antagonists. This underscores the importance of this compound as a key precursor in modern drug discovery and development. Further exploration of the chemical space accessible from this precursor is likely to yield novel bioactive molecules with diverse therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 5-Chlorovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-chlorovaleric acid in various common solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery formulation, and various research contexts. This document outlines its known solubility profile, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these experimental procedures.
Introduction to this compound
This compound, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with the chemical formula C₅H₉ClO₂. Its structure, featuring a five-carbon chain with a terminal carboxylic acid group and a chlorine atom at the C-5 position, imparts it with a unique combination of polar and nonpolar characteristics. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The carboxylic acid group allows for salt formation and esterification, while the chloro- group can participate in various nucleophilic substitution reactions.
Solubility Profile of this compound
It has been reported to be soluble in several organic solvents, including chloroform, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate[1][2][3]. Due to its polar carboxylic acid functional group, it is also expected to be soluble in polar solvents like alcohols[4].
There are conflicting reports regarding its solubility in water. Some sources describe it as "very soluble," while others have noted it as "insoluble." This discrepancy may be attributable to the concentration-dependent formation of an emulsion, as suggested by the reporting of a pH value for a 100 g/L emulsion in water[2]. At lower concentrations, it is likely to be soluble due to hydrogen bonding between the carboxylic acid group and water molecules.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Water | H₂O | Polar Protic | Soluble (potential for emulsion at high concentrations) |
| Methanol | CH₃OH | Polar Protic | Expected to be Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[1][2][3] |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble[1][2][3] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Expected to be Soluble |
Note: "Expected to be Soluble" is based on the chemical principle of "like dissolves like" and the known solubility in solvents with similar properties.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely applicable technique for determining the solubility of a solid or liquid compound in a given solvent.
Principle
This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in units such as g/100 mL or mg/mL.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath or incubator
-
Vials or flasks with airtight seals
-
Volumetric pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
-
Vortex mixer or magnetic stirrer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial or flask containing a known volume of the chosen solvent. An excess is ensured when undissolved solute remains visible after equilibration.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but a minimum of 24 hours is recommended, with intermittent shaking.
-
-
Sample Collection:
-
After the equilibration period, allow the undissolved solute to settle to the bottom of the container.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter to draw the sample. This ensures that no solid particles are transferred.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the evaporation dish with the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point of 231°C is recommended, for instance, 60-80°C under vacuum for efficient and gentle drying).
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).
-
Data Calculation
-
Mass of Solute (m_solute):
-
m_solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
-
Volume of Supernatant (V_supernatant):
-
The volume of the supernatant collected with the volumetric pipette (e.g., 5.00 mL).
-
-
Solubility Calculation:
-
Solubility ( g/100 mL) = (m_solute / V_supernatant) * 100
-
Solubility (mg/mL) = m_solute / V_supernatant
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key logical steps in the experimental determination of this compound solubility.
Conclusion
While quantitative data on the solubility of this compound is sparse, its chemical structure provides a strong indication of its likely behavior in various solvents. It is anticipated to be soluble in a range of polar and nonpolar organic solvents, with concentration-dependent solubility in water. For researchers and drug development professionals requiring precise solubility data, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for its determination. The logical workflows presented visually further clarify the experimental process and the interconnectedness of the compound's fundamental properties and its practical applications. Accurate determination of solubility is a cornerstone for the successful utilization of this compound in any scientific or industrial setting.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 5-Chlorovaleric Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleric acid, a bifunctional organic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its dual reactivity, stemming from the carboxylic acid group and the terminal chlorine atom, allows for its incorporation into complex molecular architectures through reactions such as acylation, alkylation, and cyclization.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.
I. Synthesis of Key Reagents from this compound
A primary application of this compound in pharmaceutical synthesis is its conversion to the more reactive acyl chloride, 5-chlorovaleryl chloride. This intermediate is then readily used in acylation reactions.
A. Synthesis of 5-Chlorovaleryl Chloride
The conversion of this compound to 5-chlorovaleryl chloride is a standard laboratory procedure, most commonly achieved by reaction with thionyl chloride (SOCl₂).
Table 1: Reaction Conditions for the Synthesis of 5-Chlorovaleryl Chloride from this compound
| Reagent Ratio (Acid:SOCl₂) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:1.1 | 60 | 10 | 96 | [3] |
| 1:1.1 | 100 | 5 | 96 | [3] |
| Not specified | 20-30 | 18 | High (part of multi-step) | [4] |
Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol).
-
Slowly add thionyl chloride (0.11 mol) to the flask.
-
Heat the mixture to 60°C and maintain with stirring for 10 hours.[3] Alternatively, the reaction can be heated to 100°C for 5 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Set up a distillation apparatus and perform distillation under reduced pressure to remove unreacted thionyl chloride.
-
Collect the 5-chlorovaleryl chloride product, which has a boiling point of 75-76°C at 0.095 MPa.[3]
Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.
Diagram 1: Synthesis of 5-Chlorovaleryl Chloride
Caption: Synthesis of 5-chlorovaleryl chloride from this compound.
II. Application in the Synthesis of Antiepileptic Drug Intermediates
While direct use of this compound in the synthesis of the antiepileptic drug Levetiracetam is not the most common route, related chlorinated acyl chlorides are key. The synthesis of Levetiracetam often involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride. The principles of this acylation and subsequent cyclization are analogous to reactions that could involve 5-chlorovaleryl chloride for the synthesis of homologous structures.
III. Application in the Synthesis of Antidepressant Drug Intermediates
A. Trazodone Intermediates
The synthesis of the antidepressant Trazodone involves the alkylation of an appropriate piperazine (B1678402) derivative. While some syntheses utilize 1-bromo-3-chloropropane, the underlying principle of N-alkylation is a key application for this compound derivatives.[5]
Diagram 2: General N-Alkylation for Trazodone Synthesis
Caption: N-alkylation step in the synthesis of Trazodone.
IV. Application in the Synthesis of Antipsychotic Drug Intermediates
A. Quetiapine Intermediates
The synthesis of the antipsychotic drug Quetiapine involves the reaction of dibenzo[b,f][6][7]thiazepin-11(10H)-one with an appropriate piperazine derivative.[8] While this compound is not directly a starting material in the depicted core synthesis, the functionalization of piperazine rings via alkylation is a key concept where this compound or its derivatives could be employed to create novel analogues.
Diagram 3: General Workflow for Quetiapine Synthesis
Caption: Convergent synthesis approach for Quetiapine.
V. This compound as a Linker in Bioconjugation
The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the development of antibody-drug conjugates (ADCs) or other bioconjugates. The carboxylic acid can be activated to form an amide bond with a payload molecule, while the terminal chloride can undergo nucleophilic substitution to attach to a targeting moiety, often through a thiol linkage.
Experimental Protocol: General N-Alkylation of an Amine
This protocol describes a general method for the alkylation of an amine using an alkyl halide, a reaction type for which this compound derivatives are suited.
Materials:
-
Amine substrate
-
Alkyl halide (e.g., a derivative of this compound)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, ACN)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1 mmol) and base (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the alkyl halide (1.1 mmol) to the solution.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the N-alkylated product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 4. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]
- 7. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Chlorovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleric acid is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive compounds.[1] Its linear five-carbon chain, terminating in a carboxylic acid and a primary alkyl chloride, allows for a variety of chemical transformations. The chlorine atom at the 5-position serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups, while the carboxylic acid moiety can be engaged in standard coupling reactions.[1] This document provides detailed protocols for several common nucleophilic substitution reactions of this compound, presenting quantitative data where available and outlining the general principles for these transformations.
The primary alkyl chloride of this compound is susceptible to nucleophilic attack, with the reaction typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the reaction temperature, and the solvent.[2][3][4] Polar aprotic solvents, such as DMF and DMSO, are often employed to accelerate these reactions.[3][4]
General Experimental Workflow
The following diagram illustrates a general workflow for a typical nucleophilic substitution reaction with this compound, followed by workup and purification.
References
Application of 5-Chlorovaleric Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-chlorovaleric acid in polymer chemistry, with a focus on its use in synthesizing functional polymers for biomedical applications, particularly in drug delivery. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers in this field.
Introduction: The Versatility of a Chloro-Functionalized Monomer
This compound, and its more reactive derivative 5-chlorovaleryl chloride, are valuable building blocks in polymer chemistry.[1] The presence of a terminal chlorine atom on a five-carbon backbone offers a unique combination of properties. The carboxylic acid or acyl chloride group enables polymerization through step-growth mechanisms like polycondensation to form polyesters and polyamides.[2][3] The chloro- group, on the other hand, serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution or "click" chemistry. This dual functionality makes this compound an attractive monomer for the design of advanced, functional polymers with tailored properties for specific applications, including drug delivery, tissue engineering, and smart materials.[4][5]
Polymer Synthesis Methodologies
Polymers from this compound can be synthesized through two primary routes: polycondensation of the linear monomer and ring-opening polymerization of its corresponding lactone.
Polycondensation Reactions
Polycondensation is a step-growth polymerization process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or hydrogen chloride.[6] this compound can be directly polycondensed with diols to form polyesters, though the reaction typically requires high temperatures and catalysts. A more common and efficient approach involves the use of its more reactive derivative, 5-chlorovaleryl chloride, which readily reacts with diols and diamines at lower temperatures to yield polyesters and polyamides, respectively.[7]
This protocol describes a general procedure for the low-temperature solution polycondensation of 5-chlorovaleryl chloride with a diamine to synthesize a chloro-functionalized polyamide.
Materials:
-
5-Chlorovaleryl chloride
-
Diamine (e.g., hexamethylenediamine)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (optional, to improve polymer solubility)
-
Triethylamine or pyridine (B92270) (as an acid scavenger)
-
Methanol (B129727) (for polymer precipitation)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1.0 equivalent) in anhydrous DMAc. If needed, add anhydrous lithium chloride (5-10 wt% of the solvent) to maintain the solubility of the resulting polymer.
-
Cooling: Cool the stirred diamine solution to 0°C using an ice-water bath.
-
Acid Chloride Addition: Dissolve 5-chlorovaleryl chloride (1.0 equivalent) in a minimal amount of anhydrous DMAc in a dropping funnel. Add the 5-chlorovaleryl chloride solution dropwise to the cooled diamine solution over 30-60 minutes under a nitrogen atmosphere.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a vigorously stirred excess of methanol.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer under vacuum at 40-60°C until a constant weight is achieved.
Workflow for Polyamide Synthesis:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
5-Chlorovaleric Acid: A Versatile Linker for Bioconjugation Techniques
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorovaleric acid is a bifunctional linker that offers a simple and effective means of covalently connecting biomolecules. Its structure, featuring a terminal carboxylic acid and a terminal alkyl chloride, allows for sequential or orthogonal conjugation strategies. The five-carbon chain provides a short, flexible spacer, which can be advantageous in applications where precise distance control between conjugated moieties is desired. This document provides detailed protocols for the use of this compound as a linker in bioconjugation, focusing on two primary strategies: amide bond formation via the carboxylic acid group and alkylation via the chloro group.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols. The following table summarizes key properties of this linker.[1][2][3][4]
| Property | Value | Reference |
| Synonyms | 5-Chloropentanoic acid | [4] |
| CAS Number | 1119-46-6 | |
| Molecular Formula | C₅H₉ClO₂ | [2] |
| Molecular Weight | 136.58 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Melting Point | 18 °C | [3] |
| Density | 1.170 g/mL at 20 °C | [3] |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | ~4.8 | |
| Storage | 2-8°C |
Bioconjugation Strategies
This compound can be employed as a linker through two primary reaction mechanisms, enabling the conjugation of a wide range of biomolecules, including proteins, peptides, and small molecule drugs.
Strategy 1: Amide Bond Formation via the Carboxylic Acid Group
This strategy involves the activation of the carboxylic acid moiety of this compound to form a reactive ester, which then readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein surface. The most common and efficient method for this activation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step process minimizes protein cross-linking.[6]
References
- 1. This compound (CAS 1119-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 1119-46-6 [chemicalbook.com]
- 4. This compound | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes: Step-by-Step Synthesis of Amides from 5-Chlorovaleric Acid
Introduction
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1][2] Amides are key structural motifs in countless pharmaceuticals, natural products, and polymers.[3] This document provides detailed protocols for the synthesis of N-substituted amides starting from 5-Chlorovaleric acid. Two robust and widely applicable methods are presented: the activation of the carboxylic acid to an acyl chloride intermediate and the direct one-pot synthesis using a carbodiimide (B86325) coupling agent. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel amide derivatives.
General Reaction Schemes
The synthesis of amides from this compound can be efficiently achieved via two primary pathways:
-
Method A: Acyl Chloride Formation followed by Amination. This is a classic and highly effective two-step process where the carboxylic acid is first activated with a chlorinating agent before reaction with the amine.[4][5]
-
Method B: Direct Amide Coupling. This one-pot method utilizes a coupling agent to facilitate the direct condensation of the carboxylic acid and the amine, often under milder conditions.[2][6]
Experimental Protocols & Data
Method A: Synthesis via Acyl Chloride Intermediate
This method involves the conversion of this compound to the more reactive 5-chlorovaleroyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide.[4] The Schotten-Baumann reaction conditions are often employed for the final amidation step.[4][]
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, approx. 0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the solution over 10-15 minutes.[4][8]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution should be observed.
-
The solvent and excess chlorinating agent are carefully removed under reduced pressure to yield the crude 5-chlorovaleroyl chloride.[8] This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a suitable base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.[8]
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-chlorovaleroyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).[8]
-
Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Method B: Direct Synthesis using EDC Coupling Agent
This protocol describes a one-pot synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent.[6] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and minimize side reactions such as racemization in chiral substrates.[6]
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (0.2 eq), and DIPEA (2.0 eq) in an anhydrous solvent such as DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction parameters and expected yields for the synthesis of two representative amides from this compound using the protocols described above.
| Amine Substrate | Method | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Benzylamine | Method A | TEA | DCM | 4 | 0 to RT | 85 - 95 |
| Benzylamine | Method B | DIPEA | DCM | 16 | 0 to RT | 80 - 90 |
| Morpholine | Method A | TEA | DCM | 4 | 0 to RT | 90 - 98 |
| Morpholine | Method B | DIPEA | DCM | 16 | 0 to RT | 85 - 95 |
Visualized Experimental Workflow
The diagram below illustrates the two distinct synthetic pathways for converting this compound into a target amide.
Caption: General workflow for the synthesis of amides from this compound.
References
- 1. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of L-hydroxyproline with 5-Chlorovaleric Acid for Hapten Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of a hapten by derivatizing L-hydroxyproline with 5-chlorovaleric acid. This process, a crucial step in the development of immunoassays, involves the N-alkylation of the secondary amine in the pyrrolidine (B122466) ring of L-hydroxyproline. The resulting molecule, N-(4-carboxybutyl)-L-hydroxyproline, serves as a hapten. By conjugating this hapten to a carrier protein, it can be used to elicit an antibody response, enabling the development of sensitive and specific immunoassays for the detection of L-hydroxyproline or its derivatives. Such assays are valuable in various fields, including food safety, clinical diagnostics, and pharmaceutical research.
Principle of the Reaction
The synthesis involves a nucleophilic substitution reaction where the secondary amine of L-hydroxyproline acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom. The reaction is typically carried out in a basic solution to deprotonate the amine, thereby increasing its nucleophilicity. The carboxyl groups of both reactants are also deprotonated under these conditions. Subsequent acidification allows for the isolation of the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| L-hydroxyproline | ≥99% | Sigma-Aldrich |
| This compound | ≥98% | Alfa Aesar |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl), 1M | ACS grade | VWR |
| Dichloromethane (B109758) (DCM) | HPLC grade | Merck |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS grade | Sigma-Aldrich |
| Deuterium oxide (D₂O) for NMR | 99.9 atom % D | Cambridge Isotope Laboratories |
Protocol 1: Synthesis of N-(4-carboxybutyl)-L-hydroxyproline
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve L-hydroxyproline (1.31 g, 10 mmol) in 20 mL of a 1 M aqueous solution of sodium bicarbonate. Stir the solution at room temperature until the L-hydroxyproline is completely dissolved.
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.37 g, 10 mmol).
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. A white precipitate may form upon acidification.
-
Extraction: Extract the product from the aqueous solution with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification of N-(4-carboxybutyl)-L-hydroxyproline
-
Column Chromatography: Purify the crude product by silica (B1680970) gel column chromatography.
-
Elution: Elute the column with a gradient of methanol (B129727) in dichloromethane (e.g., starting from 1% and gradually increasing to 10% methanol).
-
Fraction Collection: Collect the fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified N-(4-carboxybutyl)-L-hydroxyproline as a white solid.
Data Presentation
Table 1: Representative Quantitative Data for Hapten Synthesis
| Parameter | Value | Notes |
| Yield (%) | 60-70% | Based on L-hydroxyproline as the limiting reagent. Yields may vary depending on reaction conditions and purification efficiency. |
| Purity (%) | >95% | Determined by High-Performance Liquid Chromatography (HPLC). |
| Molecular Weight ( g/mol ) | 231.25 | Calculated |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 4.35 (t, 1H), 4.10 (m, 1H), 3.50-3.70 (m, 2H), 3.20-3.40 (m, 2H), 2.40 (t, 2H), 2.10-2.30 (m, 2H), 1.60-1.80 (m, 2H) | Representative chemical shifts. Actual spectra should be acquired for confirmation. |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 178.5, 175.0, 70.5, 68.0, 55.0, 52.0, 35.0, 28.0, 22.0 | Representative chemical shifts. Actual spectra should be acquired for confirmation. |
| Mass Spectrometry (ESI-MS) | m/z 232.11 [M+H]⁺ | Expected mass for the protonated molecule. |
Note: The data presented in this table are representative and should be confirmed by experimental analysis.
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Chemical reaction for the synthesis of the hapten.
Experimental Workflow
Caption: Experimental workflow for hapten synthesis and purification.
Conclusion
The protocol described provides a robust method for the synthesis of N-(4-carboxybutyl)-L-hydroxyproline, a key hapten for the development of immunoassays. The successful synthesis and purification of this hapten are critical first steps in the generation of specific antibodies and the subsequent establishment of a reliable analytical method. Researchers are encouraged to optimize the reaction and purification conditions to suit their specific laboratory settings and purity requirements.
Application Notes: 5-Chlorovaleric Acid as a Key Intermediate in Agrochemical Synthesis
Introduction
5-Chlorovaleric acid, and its more reactive derivative 5-chlorovaleryl chloride, are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly within the pyrazole (B372694) class of herbicides.[1] The presence of both a carboxylic acid (or acyl chloride) and a terminal chloro- group allows for versatile chemical modifications, making it a valuable building block for complex heterocyclic structures with potent herbicidal activity. These compounds are known to be effective against a wide range of weeds, including those resistant to other common herbicides.[2]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemicals, with a specific focus on the synthesis of the herbicide Pyraclonil (B1679897).
Application in Pyraclonil Synthesis
Pyraclonil is a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide effective for paddy field weed control.[2] The synthesis of Pyraclonil utilizes 5-chlorovaleryl chloride as a key starting material to construct the tetrahydro-pyrazolo[1,5-a]pyridine ring system, which is crucial for its herbicidal efficacy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1119-46-6 | |
| Molecular Formula | C₅H₉ClO₂ | |
| Molecular Weight | 136.58 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 18 °C | |
| Density | 1.170 g/mL at 20 °C | |
| Assay | ≥98.0% (GC) |
Synthesis Pathway of Pyraclonil Intermediate
The initial step in the synthesis of the core structure of Pyraclonil involves the formation of a key intermediate, 1,1,7-trichloro-1-hepten-3-one, from 5-chlorovaleryl chloride. This is followed by cyclization and subsequent modifications to yield the final herbicidal compound.
References
Application Note: GC-FID Method for the Analysis of 5-Chlorovaleric Acid and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleric acid is a versatile bifunctional molecule used as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical as impurities can impact the safety and efficacy of the final products. This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of this compound and its potential process-related and degradation impurities.
Due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary to convert the analytes into more volatile esters suitable for GC analysis. This protocol employs a simple and efficient methylation reaction to form the corresponding methyl esters.
Potential Impurities
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Common synthetic routes include the hydrolysis of 5-chlorovaleronitrile, which itself is often synthesized from 1,4-dichlorobutane. Based on these pathways and degradation products of related compounds, the following potential impurities are considered in this method:
-
This compound (Analyte)
-
4-Pentenoic acid (Process-related impurity)
-
4-Chlorovaleric acid (Isomeric impurity)
-
5-Chlorohexanoic acid (Homologous impurity)
-
4-Methyl-5-chlorovaleric acid (Process-related impurity)
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Reference standards for potential impurities (if available)
-
Methanol (B129727) (ACS grade or higher), anhydrous
-
Dichloromethane (DCM, GC grade)
-
3-Methoxypyridine
-
Hydrochloric acid (for derivatization catalyst, if needed)
-
Sodium sulfate, anhydrous
-
Sample vials (2 mL) with PTFE-lined caps
Instrumentation and Chromatographic Conditions
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Standard and Sample Preparation (Derivatization)
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and each available impurity standard into a 25 mL volumetric flask.
-
Add 5 mL of methanol and 1 mL of 3-methoxypyridine.
-
Dilute to volume with dichloromethane.
-
Cap the flask and vortex for 1 minute. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add 5 mL of methanol and 1 mL of 3-methoxypyridine.
-
Dilute to volume with dichloromethane.
-
Cap the flask and vortex for 1 minute. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.
Note: 3-Methoxypyridine is added to neutralize the HCl generated during the derivatization of any residual acyl chlorides and to catalyze the esterification of the carboxylic acids.
Data Presentation
The following table summarizes the expected derivatized products and their estimated retention times under the specified GC-FID conditions.
| Analyte/Impurity | Derivatized Form (Methyl Ester) | Estimated Retention Time (min) |
| 4-Pentenoic acid | Methyl 4-pentenoate | ~ 6.5 |
| 4-Chlorovaleric acid | Methyl 4-chlorovalerate | ~ 8.8 |
| This compound | Methyl 5-chlorovalerate | ~ 9.5 |
| 4-Methyl-5-chlorovaleric acid | Methyl 4-methyl-5-chlorovalerate | ~ 10.2 |
| 5-Chlorohexanoic acid | Methyl 5-chlorohexanoate | ~ 10.8 |
The following table presents typical method validation parameters for the analysis of short-chain carboxylic acids by GC-FID after derivatization.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.02% (w/w) |
| Limit of Quantification (LOQ) | 0.015 - 0.06% (w/w) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for GC-FID analysis of this compound.
Derivatization Reaction
Application Note: Purity Assessment of 5-Chlorovaleric Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
5-Chlorovaleric acid is a bifunctional organic compound utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] It serves as a key intermediate for synthesizing a variety of more complex molecules due to its terminal chlorine atom and carboxylic acid group.[1][2] The purity of this compound is critical as impurities can directly impact the yield, purity, and safety profile of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound to assess its purity. The described method is simple, accurate, and suitable for routine quality control in research and manufacturing environments.
Materials and Methods
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare similarly to the standard solution.
Experimental Workflow
The logical flow of the purity assessment process is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment of this compound.
Results and Discussion
Method Development:
The primary challenge in the HPLC analysis of short-chain fatty acids like this compound is their limited UV absorbance.[3] Detection at a low wavelength (210 nm) is necessary to achieve adequate sensitivity for the carboxylic acid chromophore. A C18 column was selected to provide good retention and separation of the relatively polar analyte and potential non-polar impurities. The use of an acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution was employed to ensure the timely elution of any potential, more hydrophobic impurities.
Potential Impurities:
Impurities in this compound can originate from the starting materials or by-products formed during synthesis. For instance, if synthesized from 5-chlorovaleroyl chloride, potential impurities could include related chlorinated and unsaturated acids.[4][5] The developed HPLC method should be capable of separating the main component from these and other potential impurities.
Data Analysis:
The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Conclusion
The HPLC method described in this application note provides a reliable and straightforward approach for the purity assessment of this compound. The method is specific, and the use of a standard C18 column and common HPLC reagents makes it easily transferable to most analytical laboratories. This protocol is suitable for quality control during drug development and manufacturing processes where this compound is used as a critical intermediate.
Experimental Protocols
1. Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)
-
Measure 1.0 mL of concentrated phosphoric acid.
-
Carefully add the phosphoric acid to approximately 900 mL of HPLC grade water in a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2. HPLC System Setup and Equilibration
-
Install the C18 column in the column oven.
-
Set the column oven temperature to 30°C.
-
Set the detector wavelength to 210 nm.
-
Purge the HPLC pumps with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
3. Chromatographic Run
-
Create a sequence with injections of the standard and sample solutions.
-
Inject 10 µL of each solution.
-
Run the gradient program as specified in the "Chromatographic Conditions" table.
-
Acquire data for 30 minutes for each injection.
4. Data Processing
-
Integrate all peaks in the chromatograms for the standard and sample injections.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the area percentage of the this compound peak in the sample chromatogram to determine the purity.
Logical Relationship Diagram
The following diagram illustrates the relationship between the analytical method components and the desired outcome of purity assessment.
Caption: Relationship between Method Inputs and Purity Assessment Outcome.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-(4,4'-dipyridinium)-valeric acid using 5-Chlorovaleric acid
Affiliation: Google Research
Abstract
This document provides a detailed protocol for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride from 5-chlorovaleric acid and 4,4'-bipyridine (B149096). This quaternization reaction results in a novel functionalized dipyridinium compound, which has potential applications in materials science, drug development, and biological research. Included are comprehensive experimental procedures, a table summarizing key reaction parameters and expected outcomes, and a visual representation of the synthetic workflow.
Introduction
Dipyridinium compounds, often referred to as viologens, are a class of organic molecules that have garnered significant interest due to their unique redox properties and broad range of applications. They are characterized by two quaternized pyridine (B92270) rings linked together. The introduction of functional groups, such as a carboxylic acid moiety, onto the dipyridinium scaffold can impart novel functionalities and allow for further chemical modifications, expanding their utility.
This application note details the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride, a molecule that combines the structural features of a dipyridinium salt with a terminal carboxylic acid. This compound is of interest to researchers in drug development for its potential as a linker molecule or as a pharmacologically active agent itself, given that pyridinium (B92312) salts are known to exhibit various biological activities.[1][2][3][4][5][6] In materials science, such functionalized dipyridinium compounds can be used as building blocks for metal-organic frameworks (MOFs) or environment-responsive materials.[7][8][9] The synthesis involves a direct N-alkylation of 4,4'-bipyridine with this compound.
Data Presentation
The following table summarizes the key reactants, their properties, and the expected characteristics of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio | Expected Yield (%) | Expected Melting Point (°C) |
| This compound | C₅H₉ClO₂ | 136.58 | Reactant | 1.0 | - | - |
| 4,4'-Bipyridine | C₁₀H₈N₂ | 156.18 | Reactant | 1.1 | - | - |
| 5-(4,4'-dipyridinium)-valeric acid chloride | C₁₅H₁₇ClN₂O₂ | 292.76 | Product | - | 85-95 | >200 (decomposes) |
Experimental Protocol
Materials:
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This compound (≥98%)
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4,4'-Bipyridine (≥98%)
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Acetonitrile (B52724) (anhydrous, ≥99.8%)
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Diethyl ether (anhydrous, ≥99.7%)
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Argon or Nitrogen gas (high purity)
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Round-bottom flask (100 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
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Schlenk line or inert atmosphere setup
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.37 g, 10 mmol) and 4,4'-bipyridine (1.72 g, 11 mmol).
-
Solvent Addition: Anhydrous acetonitrile (50 mL) is added to the flask. The flask is then connected to a reflux condenser under an inert atmosphere of argon or nitrogen.
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Reaction: The reaction mixture is stirred and heated to reflux (approximately 82 °C) using a heating mantle. The reaction is monitored for the formation of a precipitate. The reaction is typically allowed to proceed for 24-48 hours.
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Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting white precipitate is collected by vacuum filtration using a Büchner funnel.
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Washing: The collected solid is washed with cold anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residues.
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Drying: The purified product, 5-(4,4'-dipyridinium)-valeric acid chloride, is dried under vacuum at 40-50 °C for 12 hours.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
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All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
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Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride.
Caption: Chemical reaction for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity of selenium-containing pyridinium salts: Prospecting future pharmaceutical constituents to treat liver diseases involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME PYRIDINIUM SALTS | Semantic Scholar [semanticscholar.org]
- 4. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono- and Di-Quaternized 4,4'-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in 5-Chlorovaleric acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 5-chlorovaleric acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in this compound synthesis, and how do they arise?
A1: The impurities in this compound are highly dependent on the synthetic route employed. Below is a summary of common impurities for the two primary synthesis pathways.
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From 1,4-Dichlorobutane (B89584): This route involves the cyanation of 1,4-dichlorobutane to 5-chlorovaleronitrile (B1664646), followed by hydrolysis.
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Unreacted Starting Materials: Residual 1,4-dichlorobutane and 5-chlorovaleronitrile may be present if the reactions do not go to completion.
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Adipic Acid: A significant byproduct formed from the co-production of adiponitrile, which is subsequently hydrolyzed.
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δ-Valerolactone: Formed via intramolecular cyclization of this compound, particularly at elevated temperatures.
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Unsaturated Chloro-Acids: Dehydrochlorination can lead to the formation of isomers of chloropentenoic acid.
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From 1-Bromo-3-chloropropane (B140262) and Diethyl Malonate: This pathway involves alkylation followed by hydrolysis and decarboxylation.
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Unreacted Starting Materials: Residual 1-bromo-3-chloropropane and diethyl malonate.
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Intermediate Species: Incomplete hydrolysis and decarboxylation can leave 2-(3-chloropropyl)malonic acid or its ethyl esters in the final product.
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The following diagram illustrates the formation of key impurities in the 1,4-dichlorobutane route.
Caption: Impurity formation pathway from 1,4-dichlorobutane.
Q2: My final product is contaminated with adipic acid. How can I remove it?
A2: Adipic acid is a common crystalline impurity. Its removal can be achieved by leveraging the differences in boiling points and solubility between it and this compound.
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Fractional Vacuum Distillation: This is the most effective method for separating this compound from the much less volatile adipic acid. This compound has a significantly lower boiling point under vacuum.
Compound Boiling Point at 14 mmHg Boiling Point at 100 mmHg This compound 136 °C[1] - Adipic acid - 265 °C[2][3] -
Solvent Extraction: Based on solubility differences, a liquid-liquid extraction can be performed. Adipic acid is very soluble in methanol (B129727) and ethanol, and moderately soluble in water, while its solubility is low in solvents like benzene (B151609) and cyclohexane.[4][5] this compound is soluble in many organic solvents.
A troubleshooting workflow for selecting a purification method is presented below.
Caption: Decision workflow for adipic acid removal.
Q3: I have a neutral impurity, likely δ-valerolactone, in my product. What is the best way to remove it?
A3: δ-Valerolactone is a neutral cyclic ester that can be removed from the acidic product, this compound, using a few methods.
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Acid/Base Liquid-Liquid Extraction: This is a highly effective method. The crude product is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral δ-valerolactone remains in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) and the this compound re-extracted into an organic solvent.
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Hydrolysis: The lactone can be hydrolyzed back to the corresponding hydroxy acid (5-hydroxyvaleric acid) by heating with an aqueous acid or base. This would then require separation of this compound from 5-hydroxyvaleric acid, likely by distillation.
The diagram below outlines the logic for removing neutral impurities.
Caption: Workflow for removing neutral impurities.
Q4: How can I remove unreacted starting materials and other volatile impurities?
A4: Unreacted starting materials like 1,4-dichlorobutane or 5-chlorovaleronitrile are typically more volatile than this compound.
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Fractional Vacuum Distillation: This is the most effective method. The lower boiling point impurities can be removed as the initial fractions, and the pure this compound collected at its characteristic boiling point under the applied vacuum.
| Compound | Boiling Point |
| 1,4-Dichlorobutane | 161-163 °C (atm) |
| 5-Chlorovaleronitrile | 208-210 °C (atm) |
| This compound | 230 °C (atm)[6] |
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Recrystallization: If the this compound is solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective method for removing more soluble impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is designed to remove less volatile impurities like adipic acid and more volatile impurities like unreacted starting materials.
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
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Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
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Evacuation: Gradually apply vacuum to the system.
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Heating: Begin heating the distillation flask gently with a heating mantle.
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Fraction Collection:
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Fore-run: Collect the first fraction, which will contain low-boiling impurities, at a lower temperature.
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Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 136 °C at 14 mmHg), collect the pure product in a clean receiving flask.[1]
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Residue: Leave the high-boiling impurities, such as adipic acid, in the distillation flask.
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-
Completion: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
This protocol is effective for removing neutral impurities like δ-valerolactone.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
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Separation: Allow the layers to separate. The top organic layer contains the neutral impurities. The bottom aqueous layer contains the sodium 5-chlorovalerate.
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Collection of Aqueous Layer: Drain the aqueous layer into a clean flask.
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Back-Extraction (Optional): Wash the organic layer with another portion of sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). This compound will precipitate or form an oil.
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Final Extraction: Extract the acidified aqueous solution with several portions of fresh organic solvent.
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Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Impurity Analysis
For the quantitative analysis of impurities, a Gas Chromatography-Flame Ionization Detection (GC-FID) method is recommended. Due to the low volatility of this compound, derivatization to its methyl ester is often necessary.[2]
| Parameter | Condition |
| Column | DB-Wax (or similar polar column) |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 10 min |
| Carrier Gas | Helium |
| Derivatization Agent | Methanol with an acid catalyst (e.g., H₂SO₄) or diazomethane |
This method, after proper validation, can be used to quantify impurities such as 4-pentenoic acid, 4-chlorovaleric acid, and other homologues by comparing peak areas to those of certified reference standards.[7][8]
References
- 1. This compound CAS#: 1119-46-6 [m.chemicalbook.com]
- 2. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adipic acid 99 124-04-9 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Adipic acid - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification of 5-Chlorovaleric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 5-chlorovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and well-established method is the Fischer-Speier esterification. This reaction involves heating the this compound with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst.[1] The reaction is an equilibrium, so specific conditions are used to favor the formation of the ester.[1]
Q2: What are the typical catalysts used for this esterification?
A2: Strong Brønsted acids are the preferred catalysts. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] In some cases, Lewis acids or solid acid catalysts like silica (B1680970) chloride can also be employed.[2]
Q3: How can I drive the reaction equilibrium towards the formation of the ester product?
A3: To maximize the yield of the desired ester, the equilibrium of the Fischer esterification must be shifted to the product side. This can be achieved by:
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Using a large excess of the alcohol: Often, the alcohol is used as the solvent to ensure it is in large excess.[3] A 10-fold excess of alcohol has been shown to significantly increase ester yield in similar reactions.[3]
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Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene.[3]
Q4: What are the key reaction parameters to optimize for this esterification?
A4: The key parameters to optimize for the esterification of this compound are the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.[1] Careful control of these variables is crucial for maximizing yield and minimizing side reactions.
Q5: What is a potential major side reaction to be aware of during the esterification of this compound?
A5: Due to the structure of this compound, a significant potential side reaction is intramolecular cyclization, which can lead to the formation of a six-membered ring lactone (δ-valerolactone). This occurs when the carboxylic acid functional group reacts within the same molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction. 3. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials. | 1. Increase Reaction Time or Temperature: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize Catalyst Loading: Incrementally increase the catalyst concentration. For sulfuric acid, a concentration of 1-3 mol% relative to the carboxylic acid is a good starting point. 3. Use Anhydrous Reagents and Solvents: Ensure the alcohol and any solvent used are dry. If practical, use a Dean-Stark trap to remove water as it forms. |
| Presence of a Significant Amount of Lactone Byproduct | Intramolecular Cyclization: The reaction conditions (e.g., high temperature, prolonged reaction time) may be favoring the formation of δ-valerolactone. | Modify Reaction Conditions: - Lower Reaction Temperature: Operate at the lowest effective temperature. - Reduce Reaction Time: Monitor the reaction closely and stop it once the formation of the desired ester has plateaued. - Use a Milder Catalyst: Consider using a less harsh acid catalyst. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of an emulsion during the aqueous wash steps can make separation of the organic and aqueous layers difficult. 2. Incomplete Removal of Acid Catalyst: Residual acid catalyst can contaminate the final product. 3. Co-elution during Chromatography: The ester product and unreacted starting material or lactone byproduct may have similar polarities. | 1. Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective. 2. Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by a water wash and a brine wash.[4] 3. Optimize Chromatography Conditions: Use a different solvent system for column chromatography or consider distillation for purification. |
| Darkening of the Reaction Mixture | Decomposition or Side Reactions: High temperatures or a high concentration of a strong acid catalyst can sometimes lead to decomposition or unwanted side reactions. | Reduce Temperature and/or Catalyst Concentration: Use the minimum effective temperature and catalyst loading to achieve a reasonable reaction rate. |
Data Presentation
Table 1: Typical Reaction Conditions for the Esterification of this compound
| Parameter | Condition Range | Notes |
| Alcohol | Ethanol, Methanol | Ethanol is commonly used to produce ethyl 5-chlorovalerate. |
| Molar Ratio (Alcohol:Acid) | 5:1 to 20:1 (or alcohol as solvent) | A large excess of alcohol drives the reaction towards the product. |
| Catalyst | H₂SO₄, p-TsOH | Sulfuric acid is a common and effective choice. |
| Catalyst Loading | 1-5 mol% (relative to this compound) | Higher loadings can increase reaction rate but may also promote side reactions. |
| Temperature | 60 - 100 °C | Typically conducted at the reflux temperature of the alcohol. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC. |
Table 2: Reported Yields for the Synthesis of Ethyl 5-Chlorovalerate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Not Specified | Ethanol | Reflux | Not Specified | 72.0 | [5] |
| p-Toluenesulfonic acid | Toluene | 20 | 5 | 48.0 | [5] |
Experimental Protocols
Protocol: Synthesis of Ethyl 5-Chlorovalerate via Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl 5-chlorovalerate.
Materials:
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This compound
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Anhydrous ethanol
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (B1210297) (for extraction)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Reaction Setup:
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To a round-bottom flask, add this compound and a significant excess of anhydrous ethanol (e.g., 10 molar equivalents).
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With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
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Equip the flask with a reflux condenser and add a magnetic stir bar.
-
-
Reaction:
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Heat the reaction mixture to a gentle reflux using a heating mantle.
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Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
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Cool the reaction mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
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Transfer the solution to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Continue washing until no more CO₂ gas evolves.
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Wash the organic layer with water, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-chlorovalerate.
-
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 5-chlorovalerate.
Caption: Troubleshooting logic for low yield in this compound esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 3. Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amecj.com [amecj.com]
- 5. Pentanoic acid, 5-chloro-, ethyl ester|lookchem [lookchem.com]
Technical Support Center: 5-Chlorovaleric Acid in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-chlorovaleric acid in peptide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is primarily used as an acylating agent to introduce a 5-chloropentanoyl group onto the N-terminus of a peptide or a nucleophilic side chain of an amino acid residue (e.g., the ε-amino group of lysine). This modification can serve as a reactive handle for subsequent chemical transformations, such as cyclization or conjugation.
Q2: What are the main challenges and potential side reactions when using this compound?
The primary challenges involve balancing the desired acylation reaction with potential intramolecular and intermolecular side reactions. The two most significant side reactions are:
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Intramolecular Cyclization (Lactonization): The activated carboxyl group can react with the chlorine atom at the 5-position to form a stable six-membered ring, δ-valerolactone. This depletes the activated this compound, reducing the yield of the desired acylated peptide.
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Intermolecular Alkylation of Nucleophilic Side Chains: The electrophilic chloromethyl group can react with nucleophilic side chains of amino acids within the peptide sequence, leading to unintended and often irreversible modifications. The most susceptible residues are Cysteine, Lysine, and Histidine.
Troubleshooting Guide
Problem 1: Low Yield of N-terminal Acylation with this compound
Possible Cause: Intramolecular cyclization of activated this compound to δ-valerolactone is competing with the desired acylation of the peptide's N-terminus.
Solutions:
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Use a pre-activation strategy with a short activation time. This involves activating the this compound separately just before adding it to the peptide-resin. This minimizes the time the activated acid is in solution and can undergo lactonization.
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Choose an appropriate coupling reagent. Reagents that form highly reactive activated esters, such as HATU or HBTU, can promote faster acylation of the peptide, outcompeting the slower lactonization reaction.
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Optimize reaction temperature. Lowering the reaction temperature can disfavor the intramolecular cyclization reaction more than the intermolecular acylation.
Problem 2: Unidentified Peaks in Mass Spectrometry Analysis After Coupling with this compound
Possible Cause: Intermolecular alkylation of nucleophilic amino acid side chains by the 5-chloropentanoyl group.
Solutions:
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Protect nucleophilic side chains: If your peptide contains highly nucleophilic residues like Cysteine or Lysine, ensure their side chains are appropriately protected during the coupling of this compound.
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Control the reaction pH: Alkylation reactions are often base-catalyzed. Using a non-nucleophilic base, such as diisopropylethylamine (DIEA), at a controlled concentration can minimize this side reaction.
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Modify the coupling strategy: For peptides with multiple nucleophilic residues, consider synthesizing the 5-chloropentanoyl-modified amino acid first and then incorporating it into the peptide sequence.
Data Presentation
While direct quantitative data on the side reactions of this compound in peptide synthesis is not extensively available in the literature, the following table summarizes the factors influencing the major side reactions and recommended strategies for their mitigation.
| Side Reaction | Influencing Factors | Recommended Mitigation Strategies |
| Intramolecular Cyclization (Lactonization) | - Long pre-activation times- High reaction temperatures- Choice of coupling reagent | - Use pre-activation with short activation times- Lower the reaction temperature (e.g., 0 °C to room temperature)- Employ highly efficient coupling reagents (e.g., HATU, HBTU) |
| Intermolecular Alkylation of Nucleophilic Side Chains (Cys, Lys, His) | - Presence of unprotected nucleophilic side chains- High concentration of base- Prolonged reaction times | - Ensure adequate protection of Cys, Lys, and His side chains- Use a non-nucleophilic base (e.g., DIEA) in stoichiometric amounts- Monitor the reaction and minimize reaction time |
Experimental Protocols
Protocol 1: Pre-activation of this compound for N-terminal Acylation
This protocol is designed to minimize lactonization by activating the carboxylic acid immediately before its addition to the peptide-resin.
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Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 1 hour. After swelling, wash the resin three times with DMF.
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Pre-activation of this compound:
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In a separate reaction vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
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Add a non-nucleophilic base like DIEA (6 equivalents) to the solution.
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Allow the pre-activation to proceed for no more than 5 minutes at room temperature.
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Coupling Reaction: Immediately add the pre-activated this compound solution to the swollen peptide-resin.
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Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a ninhydrin (B49086) test.
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Washing: Once the reaction is complete, wash the resin three times with DMF, followed by three times with dichloromethane (B109758) (DCM), and finally three times with methanol.
Protocol 2: Coupling of this compound to Peptides with Potentially Reactive Side Chains
This protocol is recommended when the peptide sequence contains nucleophilic amino acids like Cysteine, Lysine, or Histidine.
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Side Chain Protection: Ensure that all nucleophilic side chains in the peptide sequence are adequately protected before attempting to couple this compound.
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Resin Preparation: Swell the protected peptide-resin (1 equivalent) in DMF for 1 hour and wash three times with DMF.
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Coupling Reaction:
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Dissolve this compound (3 equivalents), a coupling reagent such as DIC (3 equivalents), and an additive like HOBt (3 equivalents) in DMF.
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Add this solution to the swollen peptide-resin.
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Add a non-nucleophilic base like DIEA (3 equivalents) to the reaction mixture.
-
-
Reaction Conditions: Let the reaction proceed at room temperature for 2-4 hours. The use of DIC/HOBt provides a milder activation, which can reduce the rate of side-chain alkylation.
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Monitoring and Washing: Monitor the reaction progress with a ninhydrin test. Upon completion, wash the resin as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for side reactions of this compound.
Caption: Competing reaction pathways for this compound.
Technical Support Center: 5-Chlorovaleric Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 5-Chlorovaleric acid to prevent its polymerization and degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Solidification of the Liquid | Intermolecular polymerization forming polyesters. | Immediately test a sample for purity. If polymerization is confirmed, the batch may be unusable for certain applications. Review storage conditions, particularly temperature and moisture exposure. Consider adding a polymerization inhibitor to new batches. |
| Change in Appearance (e.g., Color Darkening) | Degradation of the compound, potentially due to exposure to light, air (oxidation), or contaminants. | Store the material in an amber or opaque container, blanketed with an inert gas like nitrogen or argon. Ensure the container is tightly sealed. |
| pH Shift in Aqueous Solutions | Hydrolysis of the chloro group to a hydroxyl group, forming 5-hydroxyvaleric acid, which can then lactonize. This can be accelerated by acidic or basic conditions.[1] | Maintain a neutral pH during storage if in solution. If the application allows, store as the neat liquid in a dry environment. |
| Inconsistent Experimental Results | Presence of impurities such as δ-valerolactone or oligomers, affecting the molar concentration and reactivity of the acid. | Re-purify the this compound by distillation if feasible. Implement a routine quality control check before use, employing analytical methods like GC-MS or NMR. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: The two primary degradation pathways are:
-
Intramolecular Cyclization (Lactonization): The terminal chlorine atom can be hydrolyzed to a hydroxyl group, especially in the presence of moisture. The resulting 5-hydroxyvaleric acid can then undergo intramolecular esterification to form the stable six-membered ring, δ-valerolactone.
-
Intermolecular Polymerization: Molecules of this compound can react with each other in a condensation reaction to form polyester (B1180765) chains. This process is accelerated by heat and the presence of acidic or basic impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is advisable.
Q3: How can I prevent the polymerization of this compound?
A3: Preventing polymerization involves strict control of storage conditions and potentially the use of inhibitors.
-
Temperature Control: Storing at the recommended 2-8°C significantly slows down the rate of polymerization.
-
Moisture Exclusion: Use of a tightly sealed container and storage in a dry environment minimizes hydrolysis, which can initiate polymerization.
-
Inhibitors: For extended storage or if the material will be subjected to higher temperatures, the addition of a polymerization inhibitor can be effective. Radical scavengers are commonly used for this purpose.[2]
Q4: What type of polymerization inhibitors can be used, and at what concentration?
A4: While specific inhibitors for this compound are not extensively documented, compounds that are effective for other reactive monomers can be considered. These are typically radical scavengers.
-
Phenolic Compounds: Examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[3]
-
Hydroxylamines and Nitroxides: Compounds like N,N-diethylhydroxylamine (DEHA) and TEMPO are effective radical scavengers.[4][5]
The effective concentration of an inhibitor can range from 50 to 5,000 ppm, but the optimal concentration should be determined experimentally for your specific storage conditions and purity requirements.[6]
Q5: What analytical methods can I use to check the purity of my this compound?
A5: Several analytical techniques can be employed to assess the purity and detect the presence of degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to separate and identify volatile compounds like this compound and its potential degradation product, δ-valerolactone.[7][8][9] Derivatization may be necessary for better detection.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide quantitative information about the presence of the parent compound, lactone, and any polymeric species by identifying and integrating the characteristic peaks of each molecule.[11][12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components in a sample of this compound.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of both lactonization and polymerization. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, amber or opaque glass | Protects from moisture and light, which can catalyze degradation. |
| Potential Inhibitors | Phenolic compounds (e.g., MEHQ, BHT), Hydroxylamines, Nitroxides | Scavenge free radicals that can initiate polymerization.[2][3][][17] |
| Inhibitor Concentration | 50 - 5000 ppm (to be optimized) | Effective in preventing polymerization of reactive monomers.[6] |
Experimental Protocols
Protocol: Quantification of this compound Degradation by GC-MS
Objective: To determine the concentration of this compound and its primary degradation product, δ-valerolactone, in a stored sample.
Materials:
-
This compound sample
-
δ-valerolactone standard
-
Anhydrous diethyl ether (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Derivatizing agent (optional, e.g., BSTFA)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of both this compound and δ-valerolactone of known concentrations in diethyl ether. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: a. Accurately weigh a small amount of the this compound sample to be analyzed. b. Dissolve the sample in a known volume of diethyl ether containing a precise concentration of the internal standard. c. (Optional) If derivatization is required for better peak shape and detection, add the derivatizing agent according to the manufacturer's protocol and allow the reaction to complete.
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS system. b. Use a temperature program that allows for the separation of this compound, δ-valerolactone, and the internal standard. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C). c. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the compounds of interest (e.g., m/z 50-300).
-
Data Analysis: a. Identify the peaks corresponding to this compound, δ-valerolactone, and the internal standard in the chromatograms based on their retention times and mass spectra. b. For each compound, integrate the peak area. c. Generate a calibration curve for this compound and δ-valerolactone by plotting the ratio of their peak areas to the internal standard's peak area against their known concentrations. d. Using the calibration curves, determine the concentration of this compound and δ-valerolactone in the analyzed sample.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 5. WO2000042079A1 - Sterically-hindered alkyl hydroxylamines for scavenging of free radicals - Google Patents [patents.google.com]
- 6. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 9. scispace.com [scispace.com]
- 10. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive SEC and NMR Monitoring of Monomer Functionalization for Dental Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Polymer Functionalization by diffusion NMR - Magritek [magritek.com]
- 17. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
Technical Support Center: Synthesis of 5-Chlorovaleric Acid from Cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-chlorovaleric acid from the oxidation of cyclopentanone (B42830).
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound from cyclopentanone, a process that typically involves oxidation and subsequent chlorination.
Issue 1: Low or No Conversion of Cyclopentanone
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Oxidant | Ensure the hydrogen peroxide solution is fresh and has the correct concentration. Use the appropriate molar excess as specified in the protocol. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the recommended range (e.g., 0-30°C during oxidation).[1] Temperatures that are too low can slow the reaction rate, while excessively high temperatures can lead to side reactions and decomposition.[1] |
| Incorrect pH of the Reaction Mixture | The pH can be critical for the activity of the reagents. For the chlorination step using copper(II) chloride, the pH should be maintained between 1.7 and 3.0 for optimal results.[1] |
| Poor Quality Starting Materials | Use purified cyclopentanone. Impurities can interfere with the reaction and poison catalysts. |
Issue 2: Low Yield of this compound Despite Cyclopentanone Consumption
| Potential Cause | Recommended Solution |
| Formation of Byproducts | The primary competing reaction is the Baeyer-Villiger oxidation of cyclopentanone to form ε-caprolactone.[2] While this is an intermediate, its over-stability or reaction with other species can reduce the final yield. Other potential side reactions include the formation of glutaric acid or other dicarboxylic acids.[3][4] |
| Suboptimal Molar Ratio of Reagents | A significant drop in yield can occur if the molar ratio of cyclopentanone to copper(II) chloride is less than 1:0.7.[1] Similarly, a sufficient excess of hydrogen peroxide (a molar ratio of 1:4 to 1:7 of cyclopentanone to hydrogen peroxide) is recommended to drive the oxidation.[1] |
| Inefficient Ring Opening of Lactone Intermediate | The conversion of the intermediate lactone to this compound requires effective chlorination and ring-opening. Ensure the copper(II) chloride is fully dissolved and the reaction is stirred efficiently. |
| Product Degradation | Elevated temperatures (above 30°C) during the chlorination step can lead to resinification and degradation of the desired product, significantly reducing the yield.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Incomplete Extraction | This compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., chloroform). Multiple extractions may be necessary. |
| Emulsion Formation | If an emulsion forms during extraction, it can be broken by adding brine or by centrifugation. |
| Co-distillation with Solvent | During solvent removal, some of the product may be lost if it is volatile under the conditions used. Use a rotary evaporator with careful temperature and pressure control. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound from cyclopentanone?
A1: The synthesis proceeds in two main conceptual steps:
-
Oxidation: Cyclopentanone is first oxidized, typically with an oxidizing agent like hydrogen peroxide, to form an intermediate, likely a lactone (ε-caprolactone) via a Baeyer-Villiger-type oxidation.
-
Chlorination and Ring-Opening: The intermediate is then treated with a chlorine source, such as copper(II) chloride, which facilitates the ring-opening and chlorination to yield this compound.[1]
Q2: What is the role of copper(II) chloride in this reaction?
A2: Copper(II) chloride serves as the chlorine source and likely acts as a Lewis acid catalyst to facilitate the ring-opening of the lactone intermediate and the subsequent chlorination. A patent on this method suggests that the reaction of the oxidized intermediate with copper(II) chloride is a key step to forming the final product.[1]
Q3: What are the critical parameters to control for maximizing the yield?
A3: The following parameters are crucial:
-
Molar Ratios: The ratio of cyclopentanone to hydrogen peroxide should be between 1:4 and 1:7, and the ratio of cyclopentanone to copper(II) chloride should be between 1:0.7 and 1:1.0.[1]
-
Temperature: The oxidation step should be conducted at a low temperature (0-30°C), and the subsequent treatment with copper(II) chloride should be maintained between 5-30°C.[1]
-
pH: The pH of the reaction mixture during the chlorination step should be adjusted to 1.7-3.0.[1]
Q4: Can other oxidizing agents be used?
A4: While the featured protocol uses hydrogen peroxide[1], other reagents are known for Baeyer-Villiger oxidations, such as peracetic acid or m-CPBA.[2][5] However, the use of these reagents would require significant adjustments to the reaction conditions and may not be compatible with the subsequent chlorination step.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the cyclopentanone starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the formation of the product and any major byproducts.
Experimental Protocols
Synthesis of this compound from Cyclopentanone
This protocol is based on a patented method and is intended for informational purposes. Researchers should conduct a thorough risk assessment before proceeding.
Materials:
-
Cyclopentanone
-
30% Hydrogen Peroxide
-
Copper(II) Chloride (CuCl₂)
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, place cyclopentanone.
-
Cool the vessel to 0-5°C.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature between 0-30°C. The molar ratio of cyclopentanone to hydrogen peroxide should be in the range of 1:4 to 1:7.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for a specified time to ensure complete oxidation.
-
In a separate vessel, prepare a solution of copper(II) chloride in water.
-
Add the copper(II) chloride solution to the reaction mixture. The molar ratio of cyclopentanone to copper(II) chloride should be between 1:0.7 and 1:1.0.
-
Maintain the temperature of the reaction mixture between 5-30°C.
-
Adjust the pH of the mixture to 1.7-3.0 using an acid (e.g., HCl).
-
Allow the reaction to proceed with stirring until completion.
-
After the reaction is complete, extract the product from the aqueous layer using an organic solvent such as chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cyclopentanone:H₂O₂) | 1 : (4-7) | A sufficient excess of hydrogen peroxide is needed for complete oxidation.[1] |
| Molar Ratio (Cyclopentanone:CuCl₂) | 1 : (0.7-1.0) | Ratios below 1:0.7 lead to a sharp drop in yield.[1] |
| Oxidation Temperature | 0 - 30 °C | Lower temperatures are favored to control the exothermic reaction.[1] |
| Chlorination Temperature | 5 - 30 °C | Temperatures above 30°C can cause resinification.[1] |
| pH for Chlorination | 1.7 - 3.0 | Reaction rate decreases significantly outside this range.[1] |
| Reported Yield | Up to 89% | Based on reacted cyclopentanone.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Troubleshooting guide for the hydrolysis of 5-chlorovaleronitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 5-chlorovaleronitrile (B1664646) to produce 5-chlorovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of 5-chlorovaleronitrile?
The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydrolysis of 5-chlorovaleronitrile.[1] This process involves heating the nitrile in the presence of a strong acid, such as hydrochloric acid (HCl), to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).[1] The reaction typically proceeds through an intermediate amide, which is then further hydrolyzed.[1]
Q2: What is the expected yield for the hydrolysis of 5-chlorovaleronitrile?
Yields can be quite high, depending on the reaction conditions. For example, refluxing 5-chlorovaleronitrile with 30–32% hydrochloric acid at 95–100°C for 8–10 hours can result in a yield of up to 95%.[1] Another protocol using concentrated hydrochloric acid at a lower temperature range of 55–70°C for 5 hours has been reported to achieve a yield of approximately 90%.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to observe the disappearance of the starting material (5-chlorovaleronitrile) and the appearance of the product (this compound).[2]
Q4: What are the potential side reactions during the hydrolysis of 5-chlorovaleronitrile?
While specific side reactions for 5-chlorovaleronitrile hydrolysis are not extensively documented in the provided results, general knowledge of the functional groups suggests potential side reactions:
-
Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage (5-chlorovaleramide) if the reaction conditions (e.g., temperature, time, acid concentration) are not optimal.[1][3]
-
Intramolecular Cyclization: Although not explicitly stated for this molecule in the search results, the presence of a terminal chloro group and a carboxylic acid (or intermediate amide/nitrile) raises the possibility of intramolecular cyclization to form a lactone or lactam, especially under certain conditions.
-
Elimination Reactions: Under basic conditions, halogenated hydrocarbons can undergo elimination reactions. While the primary methods discussed are acidic, if any basic conditions are employed (e.g., during workup), this could be a consideration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time and/or temperature within the recommended range (e.g., 55-100°C).[1] Ensure the concentration of the acid catalyst (e.g., HCl) is adequate.[1] |
| Sub-optimal reaction conditions. | Optimize the reaction parameters. A comparison of reported conditions is provided in the table below. | |
| Loss of product during workup. | Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Acidify the aqueous solution sufficiently to precipitate the carboxylic acid before extraction.[2] | |
| Presence of Starting Material (5-Chlorovaleronitrile) in the Final Product | Insufficient reaction time or temperature. | As with low yield, prolong the reaction time or increase the temperature.[1] Monitor the reaction progress using TLC or GC/MS until the starting material is consumed.[2] |
| Inadequate acid concentration. | Use a sufficiently concentrated acid catalyst as specified in the protocols.[1] | |
| Formation of an Unknown Impurity | Potential side reactions such as incomplete hydrolysis to the amide or intramolecular cyclization. | Characterize the impurity using analytical techniques like NMR or Mass Spectrometry. Adjust reaction conditions (e.g., temperature, reaction time) to minimize its formation. |
| Contamination from starting materials or reagents. | Ensure the purity of the starting 5-chlorovaleronitrile and all reagents. | |
| Difficulty in Isolating the Product | Incomplete precipitation of the carboxylic acid. | Adjust the pH of the aqueous solution with a concentrated acid to ensure complete protonation and precipitation of the this compound before extraction.[2] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the extraction mixture to break the emulsion. |
Data Presentation
Table 1: Comparison of Reported Acidic Hydrolysis Conditions for 5-Chlorovaleronitrile
| Acid Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| 30-32% Hydrochloric Acid | 95-100 (Reflux) | 8-10 | up to 95 | [1] |
| Concentrated Hydrochloric Acid | 55-70 | 5 | ~90 | [1] |
| Concentrated Hydrochloric Acid | 50-90 | 3-6 | Not specified | [4] |
Experimental Protocols
Protocol 1: High-Yield Hydrolysis using Reflux[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorovaleronitrile.
-
Addition of Acid: Carefully add 30-32% hydrochloric acid.
-
Heating: Heat the mixture to reflux (95–100°C) with constant stirring.
-
Reaction Time: Maintain the reflux for 8–10 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography if necessary.
Protocol 2: Lower Temperature Hydrolysis[1]
-
Reaction Setup: In a round-bottom flask with a stirrer, add 5-chlorovaleronitrile.
-
Addition of Acid: Add concentrated hydrochloric acid.
-
Heating: Heat the mixture to 55–70°C with stirring.
-
Reaction Time: Maintain the temperature for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for the hydrolysis of 5-chlorovaleronitrile.
Caption: Troubleshooting decision tree for the hydrolysis of 5-chlorovaleronitrile.
References
Technical Support Center: Minimizing By-Product Formation in Reactions with 5-Chlorovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing by-product formation during chemical reactions involving 5-Chlorovaleric acid. By understanding the competing reaction pathways and optimizing your experimental conditions, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the carboxylic acid group and the electrophilic carbon atom bonded to the chlorine atom at the C-5 position. This bifunctionality allows for a variety of chemical transformations, but also introduces the possibility of competing reactions.
Q2: What are the most common by-products observed in reactions with this compound?
A2: The most prevalent by-product is tetrahydropyran-2-one (also known as δ-valerolactone). This cyclic ester is formed through an intramolecular cyclization reaction, where the carboxylate group acts as a nucleophile and displaces the chloride ion. Other potential by-products can arise from intermolecular side reactions, depending on the specific reactants and conditions used.
Q3: How can I minimize the formation of tetrahydropyran-2-one?
A3: Minimizing the formation of tetrahydropyran-2-one hinges on controlling the reaction conditions to favor the desired intermolecular reaction over the intramolecular cyclization. Key strategies include:
-
Temperature Control: Lower temperatures generally favor the kinetic product over the thermodynamic product. Intramolecular cyclization often has a higher activation energy and is favored at elevated temperatures.
-
Choice of Base (for amidation): The selection of a suitable base is critical. A non-nucleophilic, sterically hindered base can deprotonate the amine nucleophile without promoting the deprotonation of the carboxylic acid, which would facilitate lactonization.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway. Solvents that stabilize the desired transition state over the cyclization transition state should be chosen.
-
Reaction Time: Shorter reaction times can favor the faster-forming kinetic product. Prolonged reaction times, especially at higher temperatures, can lead to equilibration and favor the more stable thermodynamic product, which may be the undesired lactone.
Troubleshooting Guides
Issue 1: Low Yield of N-Substituted-5-aminovaleric Acid (Amidation Reactions)
Primary Cause: Competing intramolecular cyclization to form tetrahydropyran-2-one.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature (e.g., 0-25 °C). | Lower temperatures disfavor the intramolecular cyclization, which typically has a higher activation energy. This promotes kinetic control, favoring the faster intermolecular amidation. |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) in stoichiometric amounts. | A bulky base is less likely to deprotonate the carboxylic acid, which would increase the propensity for lactonization. It will, however, effectively deprotonate the amine nucleophile. |
| Solvent | Employ a polar aprotic solvent (e.g., acetonitrile, DMF). | These solvents can help to solvate the charged intermediates of the desired amidation reaction, potentially favoring this pathway over the less polar transition state of lactonization. |
| Order of Addition | Add the this compound slowly to a solution of the amine and base. | This maintains a low concentration of the acid, reducing the likelihood of intramolecular reaction before the intermolecular reaction with the amine can occur. |
| Activating Agent | Consider converting the carboxylic acid to a more reactive species (e.g., an acid chloride) in a separate step before adding the amine. | 5-Chlorovaleryl chloride is more reactive towards amines, allowing the reaction to proceed at lower temperatures where lactonization is minimized. |
Experimental Protocol: Amidation of this compound with Benzylamine (B48309)
-
Materials: this compound, Benzylamine, Diisopropylethylamine (DIPEA), Acetonitrile (anhydrous), Diethyl ether, 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) and DIPEA (1.2 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Issue 2: Low Yield of 5-Chloro-valerate Ester (Esterification Reactions)
Primary Cause: Incomplete reaction or competing lactonization under certain conditions.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) in catalytic amounts. | The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and promoting nucleophilic attack by the alcohol. |
| Reaction Conditions | Use a large excess of the alcohol, which can also serve as the solvent. | This drives the equilibrium towards the formation of the ester (Le Chatelier's principle). |
| Water Removal | Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove water as it is formed. | Water is a by-product of the reaction, and its removal will shift the equilibrium towards the products. |
| Alternative Method | For acid-sensitive substrates, consider a two-step process: first, convert this compound to 5-chlorovaleryl chloride using thionyl chloride or oxalyl chloride, and then react the acid chloride with the alcohol. | This method avoids the use of strong acids and high temperatures, which can sometimes promote lactonization, although this side reaction is generally less problematic in esterifications than in amidations. |
Experimental Protocol: Esterification of this compound with Ethanol (B145695)
-
Materials: this compound, Ethanol (absolute), Concentrated Sulfuric Acid, Sodium bicarbonate solution (saturated), Brine, Anhydrous MgSO₄, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 5-chlorovalerate by vacuum distillation.
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations of this compound.
Purification of crude 5-Chlorovaleric acid by distillation vs. chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-chlorovaleric acid, comparing distillation and chromatography methods. It is intended for researchers, scientists, and drug development professionals.
Comparison of Purification Methods: Distillation vs. Chromatography
Choosing the appropriate purification method for crude this compound is critical for achieving the desired purity and yield. The selection between vacuum distillation and column chromatography depends on several factors, including the scale of the purification, the nature of the impurities, and the required final purity.
| Parameter | Vacuum Distillation | Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential partitioning of the compound between a stationary phase and a mobile phase. |
| Typical Purity | 95-98% (GC) | >98% (GC)[1] |
| Expected Yield | High (typically >90%) | Moderate to High (typically 70-95%, depending on separation difficulty) |
| Scale | Ideal for multi-gram to kilogram scale.[2] | Best suited for milligram to multi-gram scale.[2] |
| Throughput | High | Low to Medium |
| Solvent Consumption | Low | High |
| Cost | Lower operational cost for larger scales.[3] | Higher cost due to solvent and stationary phase consumption.[3] |
| Time | Faster for large quantities. | Can be time-consuming, especially for difficult separations. |
| Selectivity | Effective for separating compounds with significantly different boiling points. | Highly selective for separating compounds with similar polarities and structures. |
| Thermal Stability | Requires heating, which may pose a risk for thermally sensitive impurities or the product itself. | Performed at ambient temperature, suitable for heat-sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: When should I choose vacuum distillation to purify this compound?
A1: Vacuum distillation is the preferred method when you are working with a large quantity of crude this compound (multi-gram to kilogram scale) and the impurities have significantly different boiling points from the product.[2][4] It is a cost-effective and time-efficient method for achieving good purity on a larger scale.
Q2: When is column chromatography a better choice?
A2: Column chromatography is ideal for smaller scale purifications (milligram to multi-gram) where very high purity is required.[2] It is also the method of choice when impurities have boiling points very close to that of this compound or if the compound is suspected to be thermally unstable, even under vacuum.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., 1,4-dichlorobutane, 5-chlorovaleronitrile), byproducts from the synthesis (e.g., adipic acid, adiponitrile), and residual solvents.[5][6]
Q4: Can this compound decompose during distillation?
A4: While this compound is relatively stable, prolonged heating at high temperatures can potentially lead to decomposition.[7] Using vacuum distillation is crucial as it lowers the boiling point, minimizing the risk of thermal degradation.[8][9]
Q5: My this compound appears to be degrading on the silica (B1680970) gel column. What should I do?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[10][11] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-2%).[11] Alternatively, using a different stationary phase such as alumina (B75360) (neutral or basic) might be a suitable option.[10]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Bumping or Unstable Boiling | - Ineffective stirring.- Presence of low-boiling residual solvents.- Heating too rapidly. | - Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling stones are not effective under vacuum.[12]- Remove volatile solvents on a rotary evaporator before distillation.[13]- Heat the distillation flask gradually and evenly. |
| Poor Vacuum/Inability to Reach Target Pressure | - Leaks in the glassware joints.- Inefficient vacuum pump or water aspirator. | - Ensure all joints are properly sealed and greased.[12]- Check the vacuum pump oil and performance. If using a water aspirator, ensure good water flow.[12] |
| Product Purity is Low | - Inefficient fractionation.- Co-distillation with impurities having close boiling points.- Distillation rate is too fast. | - Use a fractionating column for better separation.- If boiling points are very close, chromatography may be a better option.- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases. |
| Product is Dark or Discolored | - Thermal decomposition. | - Reduce the heating mantle temperature.- Ensure the vacuum is at the lowest possible level to minimize the boiling point. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system. | - Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound (a polar compound) on silica gel is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[11][14]- Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids by suppressing deprotonation. |
| This compound Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| This compound Does Not Elute or Elutes Very Slowly (High Retention) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[10] |
| Peak Tailing | - Interaction of the carboxylic acid group with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase.[11]- Consider using a deactivated silica gel or an alternative stationary phase.[11] |
| Low Product Recovery | - Irreversible adsorption or decomposition on the column.- Product is spread across too many fractions. | - See Q5 in the FAQ section if decomposition is suspected.- Collect smaller fractions and carefully monitor with TLC to avoid mixing pure fractions with impure ones. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Preparation:
-
Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator.
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is free of cracks.[12]
-
Add a magnetic stir bar to the distillation flask.
-
Grease all glass joints to ensure a good seal.[12]
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (approx. 136 °C at 14 mmHg), change to a clean, tared receiving flask.[15]
-
Collect the main fraction over a stable temperature range.
-
Stop the distillation once the temperature starts to drop or rise significantly, or when only a small residue remains.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Weigh the collected pure fraction and determine the yield.
-
Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Column Chromatography of Crude this compound
-
Preparation:
-
Solvent System Selection: Use TLC to determine an optimal solvent system. For silica gel, a mixture of hexane/ethyl acetate or dichloromethane/methanol with a small amount of acetic acid is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.[16]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica bed.[16]
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase. Start with a lower polarity to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Collect fractions and monitor their composition using TLC.
-
-
Post-Chromatography:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity by GC or NMR.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General troubleshooting workflow for purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 5. This compound | High-Purity | For Research [benchchem.com]
- 6. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. quora.com [quora.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. sorbtech.com [sorbtech.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. benchchem.com [benchchem.com]
5-Chlorovaleric acid stability under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-chlorovaleric acid under various experimental conditions. The information is tailored for professionals in research and drug development who may encounter stability-related issues during their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two main pathways:
-
Hydrolysis: The carbon-chlorine bond can undergo hydrolysis to form 5-hydroxyvaleric acid. This reaction can be influenced by pH and temperature.
-
Intramolecular Cyclization (Lactonization): The molecule can cyclize to form δ-valerolactone, a five-membered ring lactone. This is often a significant pathway, particularly under conditions that favor intramolecular reactions.[1]
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the degradation of this compound.
-
Acidic Conditions: In the presence of strong acids, the hydrolysis of the nitrile precursor to this compound is carried out, suggesting the carboxylic acid itself is relatively stable under these specific synthesis conditions.[2][3] However, prolonged exposure to acidic conditions, especially at elevated temperatures, can facilitate both hydrolysis and lactonization.
-
Basic Conditions: Basic conditions can accelerate the hydrolysis of the alkyl chloride.[4][5][6] The carboxylate form of the molecule, present at higher pH, can act as an intramolecular nucleophile, potentially facilitating the displacement of the chloride ion.
Q3: What is "neighboring group participation" and how does it affect the stability of this compound?
A3: Neighboring group participation (NGP) is the interaction of a nearby functional group within the same molecule that influences the rate and mechanism of a reaction.[7][8][9][10][11] In the case of this compound, the carboxylic acid (or its carboxylate form) can act as an internal nucleophile. This can lead to an increased rate of chloride displacement compared to a similar alkyl chloride without the carboxylic acid group.[10] This participation can lead to the formation of a cyclic intermediate, which then reacts with water (hydrolysis) or cyclizes to the lactone.
Q4: What are the expected degradation products I might see in my analysis?
A4: The primary degradation products you should anticipate are:
-
5-Hydroxyvaleric acid: Formed via hydrolysis of the C-Cl bond.
-
δ-Valerolactone: Formed via intramolecular cyclization.[12]
Depending on the reaction conditions and the presence of other reagents, further reactions of these primary degradants could occur.
Troubleshooting Guides
Issue: Unexpectedly fast degradation of this compound in my reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Basic pH of the reaction medium. | Even mildly basic conditions can significantly accelerate hydrolysis and lactonization. Measure the pH of your reaction mixture. If it is neutral or basic, consider buffering your system to a slightly acidic pH if your experimental design allows. |
| Presence of nucleophilic species. | Other nucleophiles in your reaction mixture can compete with water and the internal carboxylate group, leading to the formation of other byproducts. Analyze your reaction mixture for potential competing nucleophiles. |
| Elevated temperature. | Higher temperatures will increase the rate of all degradation pathways. If possible, run your experiment at a lower temperature. |
| Neighboring group participation. | The inherent structure of the molecule facilitates degradation. Be aware that this is a possibility and factor it into your experimental design and stability expectations. |
Issue: I am observing a peak in my chromatogram that I suspect is a degradant, but I am unsure if it is 5-hydroxyvaleric acid or δ-valerolactone.
| Possible Cause | Troubleshooting Steps |
| Co-elution of degradation products. | Your current analytical method may not be sufficient to resolve the two potential degradants. |
| Lack of reference standards. | You may not have pure samples of 5-hydroxyvaleric acid and δ-valerolactone to confirm retention times. |
| Troubleshooting Steps: | |
| Method Optimization: | Modify your HPLC or GC method. For HPLC, try changing the mobile phase composition, gradient, or column chemistry.[13][14][15] For GC, adjusting the temperature program may improve separation.[16][17][18][19] |
| Mass Spectrometry (MS) Detection: | Use a mass spectrometer as a detector (LC-MS or GC-MS). The mass-to-charge ratio of the parent ions and their fragmentation patterns will allow for positive identification of 5-hydroxyvaleric acid (m/z of [M-H]⁻ = 117.05) and δ-valerolactone (m/z of [M+H]⁺ = 101.06).[20][16][18][19] |
| Synthesis of Standards: | If reference standards are not commercially available, you may need to synthesize them. δ-Valerolactone can be prepared by the cyclization of 5-hydroxyvaleric acid. |
Data Presentation
| Condition | Primary Degradation Pathway(s) | Major Expected Degradation Product(s) | Relative Rate |
| Acidic (e.g., pH 1-3) | Hydrolysis, Lactonization | 5-Hydroxyvaleric acid, δ-Valerolactone | Moderate |
| Neutral (e.g., pH 6-8) | Hydrolysis, Lactonization | 5-Hydroxyvaleric acid, δ-Valerolactone | Slow to Moderate |
| Basic (e.g., pH 10-12) | Hydrolysis, Lactonization | 5-Hydroxyvaleric acid, δ-Valerolactone | Fast |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with an equivalent amount of acid before analysis.
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water and store it under the same conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or GC-FID method.[13][21] If unknown peaks are observed, use LC-MS or GC-MS for identification.
-
Data Evaluation: Calculate the percentage of degradation of this compound and the formation of degradation products at each time point.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient can be optimized, for example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method is a starting point and may require optimization for specific applications and equipment.[13][14][15]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 4. web.viu.ca [web.viu.ca]
- 5. savemyexams.com [savemyexams.com]
- 6. quora.com [quora.com]
- 7. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. scribd.com [scribd.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lactone synthesis [organic-chemistry.org]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 21. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Synthesis Challenges: A Technical Guide to Overcoming Incomplete Reactions with 5-Chlorovaleric Acid
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming incomplete reactions when utilizing 5-chlorovaleric acid as a precursor. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help navigate common challenges and optimize reaction outcomes.
This compound is a versatile building block in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. However, its reactivity can also lead to challenges such as incomplete reactions and the formation of unwanted byproducts. This guide aims to address these issues directly, providing practical solutions for common hurdles encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not going to completion. What are the most likely causes?
A1: Incomplete reactions involving this compound can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions may require heating to overcome activation energy barriers, but excessive heat can promote side reactions.
-
Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Inaccurate measurement of starting materials can lead to an excess or deficit of a key component, halting the reaction.
-
Catalyst Deactivation or Insufficiency: If using a catalyst, it may have degraded or been added in an insufficient amount.
-
Competing Side Reactions: The formation of byproducts such as lactones or elimination products can consume the starting material, preventing the desired reaction from reaching completion.
Q2: I am observing a significant amount of an unsaturated impurity in my product mixture. What is this and how can I prevent it?
A2: The most probable cause is a dehydrochlorination side reaction, which leads to the formation of pentenoic acid derivatives. This is a common elimination reaction for alkyl halides.[1] To mitigate this:
-
Control the Temperature: Higher temperatures favor elimination reactions. Running the reaction at the lowest effective temperature can minimize this side product.[1]
-
Choice of Base: If a base is required, using a weaker or sterically hindered base can disfavor the elimination pathway.[1]
-
Solvent Selection: Polar aprotic solvents can sometimes promote elimination. Experimenting with less polar solvents may be beneficial.[1]
Q3: I have isolated a neutral, lower-boiling point byproduct. What is it likely to be?
A3: This is often indicative of intramolecular cyclization, leading to the formation of γ-valerolactone. This occurs when the carboxylate group acts as an internal nucleophile, displacing the chloride. To minimize lactonization:
-
pH Control: This side reaction is often favored under basic conditions which deprotonate the carboxylic acid, making it a more potent nucleophile. Maintaining a neutral or acidic pH until the workup can be effective.[1]
-
Protecting Groups: In multi-step syntheses, protecting the carboxylic acid functionality (e.g., as an ester) can prevent intramolecular cyclization.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
Low yields in nucleophilic substitution reactions with this compound are a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Nucleophile | Use a stronger or more appropriate nucleophile for the desired transformation. |
| Steric Hindrance | If the nucleophile is bulky, consider using a less hindered analogue or modifying the reaction conditions to favor substitution. |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they do not solvate the nucleophile as strongly as protic solvents. |
| Leaving Group Ability | While chloride is a reasonable leaving group, conversion to a better leaving group (e.g., iodide via Finkelstein reaction) may improve yields in some cases. |
| Dehydrochlorination | As mentioned in the FAQs, control temperature and base selection carefully. |
Incomplete Esterification
Fischer esterification, a common reaction for this compound, is an equilibrium process.[2][3][4] To drive the reaction towards the product and achieve higher yields, consider the following strategies:
| Factor | Optimization Strategy |
| Equilibrium | Use a large excess of the alcohol, which also serves as the solvent.[2][3] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[2] |
| Catalyst | Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[2] |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time.[3] Prolonged reaction times at high temperatures can lead to decomposition. |
| Temperature | The reaction mixture is generally heated to increase the rate of reaction.[3] |
Illustrative Data: Effect of Temperature on Dehydrochlorination
The following table provides a hypothetical illustration of how reaction temperature can influence the competition between the desired substitution product and the undesired dehydrochlorination byproduct.
| Reaction Temperature (°C) | Desired Product Yield (%) | Dehydrochlorinated Impurity (%) |
| 25 | 90 | 5 |
| 50 | 75 | 20 |
| 75 | 55 | 40 |
| 100 | 30 | 65 |
| Note: This data is illustrative and based on general principles of elimination reactions. Actual results will vary depending on the specific substrate, reagents, and conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
This protocol describes a typical Fischer esterification to produce an ester derivative of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (10-20 eq, serving as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution (Amination)
This protocol outlines a general procedure for the amination of this compound.
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the desired amine (2.0-3.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific amine (typically 60-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and dilute with water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. The product can be purified by crystallization or column chromatography.
Visualizing Reaction Challenges and Solutions
To further aid in understanding the complexities of reactions with this compound, the following diagrams illustrate key concepts.
Caption: A general workflow for troubleshooting incomplete reactions.
Caption: Competing reaction pathways for this compound.
Caption: Decision tree for diagnosing the cause of low reaction yields.
References
Validation & Comparative
A Comparative Guide: 5-Chlorovaleric Acid vs. 6-Chlorohexanoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable and biocompatible polyesters is a cornerstone of advanced drug delivery systems, medical implants, and specialized materials science. The choice of monomer is a critical determinant of the final polymer's properties. This guide provides an in-depth comparison of two such monomers: 5-chlorovaleric acid and 6-chlorohexanoic acid. While these haloalkanoic acids can theoretically undergo direct polycondensation, the more prevalent and efficient route to high molecular weight polyesters involves the ring-opening polymerization (ROP) of their corresponding lactones: δ-valerolactone and ε-caprolactone, respectively. This comparison will therefore focus on the properties of the resulting polymers, poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), and the primary synthesis methodologies.
Performance Data Summary
The thermal and mechanical properties of the polymers derived from this compound (as PVL) and 6-chlorohexanoic acid (as PCL) are summarized below. These properties are crucial for determining the suitability of the resulting polymer for specific applications.
Table 1: Comparison of Thermal Properties
| Property | Poly(δ-valerolactone) (from this compound) | Poly(ε-caprolactone) (from 6-Chlorohexanoic Acid) |
| Melting Temperature (Tm) | 58 °C[1] | ~60 °C[2][3] |
| Glass Transition Temperature (Tg) | -63 °C[1] | ~-60 °C[2][3] |
| Decomposition Temperature | Lower thermal stability compared to PCL[1] | 280 - 330 °C[4] |
Table 2: Comparison of Mechanical Properties
| Property | Poly(δ-valerolactone) (from this compound) | Poly(ε-caprolactone) (from 6-Chlorohexanoic Acid) |
| Tensile Strength | Lower mechanical strength compared to PCL[1] | 10 - 17.82 MPa[4][5] |
| Young's Modulus | Lower elastomeric behavior compared to PCL[1] | 1.2 GPa[5] |
| Elongation at Break | - | >300%[5] |
Experimental Protocols
The synthesis of high molecular weight polyesters from these precursors is most effectively achieved through the ring-opening polymerization of their corresponding lactones.
Experimental Workflow: Ring-Opening Polymerization (ROP)
Protocol 1: Ring-Opening Polymerization of δ-Valerolactone to Poly(δ-valerolactone)
Materials:
-
δ-Valerolactone (DVL)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as catalyst
-
Benzyl alcohol (BnOH) as initiator
-
Toluene (B28343) (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of nitrogen.
-
In a glovebox, a Schlenk flask is charged with δ-valerolactone (e.g., 1 g, 10 mmol) and anhydrous toluene (e.g., 10 mL).
-
A stock solution of the TBD catalyst and benzyl alcohol initiator in toluene is prepared.
-
The desired amount of the catalyst/initiator solution is added to the monomer solution via syringe under a nitrogen atmosphere. The molar ratio of monomer to initiator will determine the target molecular weight, and the monomer to catalyst ratio will affect the polymerization rate.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures like 60 °C) for a predetermined time (e.g., 1 to 24 hours), monitoring the reaction progress by techniques like ¹H NMR or GPC.
-
The polymerization is terminated by adding a small amount of quenching agent, such as benzoic acid.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum until a constant weight is achieved.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone to Poly(ε-caprolactone)
Materials:
-
ε-Caprolactone (CL)
-
Stannous octoate (Sn(Oct)₂) as catalyst
-
Benzyl alcohol (BnOH) as initiator
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
ε-Caprolactone and toluene are dried over calcium hydride and distilled under reduced pressure. Benzyl alcohol is dried over molecular sieves.
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a glovebox or under a nitrogen stream, a Schlenk flask is charged with the purified ε-caprolactone (e.g., 5 g, 43.8 mmol) and anhydrous toluene (e.g., 20 mL).
-
The desired amount of benzyl alcohol initiator is added via syringe.
-
A stock solution of stannous octoate in anhydrous toluene is prepared, and the desired amount is added to the reaction mixture to initiate the polymerization. Typical monomer to catalyst ratios range from 1000:1 to 20000:1.
-
The flask is placed in a preheated oil bath at a specific temperature (e.g., 110-130 °C) and stirred for a set time (e.g., 4 to 48 hours).
-
After the desired polymerization time, the reaction is quenched by cooling to room temperature and exposing the mixture to air.
-
The polymer is dissolved in a minimal amount of a good solvent like chloroform (B151607) or dichloromethane (B109758) and precipitated in a large excess of a non-solvent like cold methanol.
-
The resulting white polymer is collected by filtration and dried in a vacuum oven at a temperature below its melting point until a constant weight is obtained.
Polymerization Mechanisms
Ring-Opening Polymerization (ROP) via Coordination-Insertion
The most widely accepted mechanism for the ROP of lactones using metal-based catalysts like stannous octoate is the coordination-insertion mechanism.
Polycondensation
Direct polycondensation of ω-chloroalkanoic acids is challenging due to the difficulty in achieving high molecular weights and the potential for side reactions. A more feasible, though less common, approach is the acid-catalyzed polycondensation of the corresponding ω-hydroxy acids.
Conclusion
In the synthesis of polyesters for research, pharmaceutical, and drug development applications, the choice between this compound and 6-chlorohexanoic acid as precursors largely translates to a choice between poly(δ-valerolactone) and poly(ε-caprolactone). While both resulting polymers are biodegradable and exhibit similar glass transition and melting temperatures, PCL derived from 6-chlorohexanoic acid generally demonstrates superior thermal stability and mechanical strength. The preferred and more established method for synthesizing high molecular weight polymers from these precursors is the ring-opening polymerization of their corresponding lactones, δ-valerolactone and ε-caprolactone. This route offers better control over molecular weight and dispersity compared to direct polycondensation. For applications requiring higher toughness and thermal resistance, 6-chlorohexanoic acid (via PCL) is often the more suitable candidate. However, the specific requirements of the application, such as desired degradation rate and miscibility with other components, should ultimately guide the selection of the monomer.
References
- 1. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Polycaprolactone (PCL) :: MakeItFrom.com [makeitfrom.com]
A Comparative Analysis of 5-Chlorovaleric Acid and its Bromo-Analog for Synthetic Applications
For Immediate Release
This guide provides a detailed comparative analysis of 5-chlorovaleric acid and its bromo-analog, 5-bromovaleric acid. Tailored for researchers, scientists, and professionals in drug development, this document evaluates the physicochemical properties, reactivity, and synthetic applications of these two valuable building blocks. The information is supported by a summary of their physical properties and a detailed experimental protocol for a representative nucleophilic substitution reaction.
Physicochemical Properties
This compound and 5-bromovaleric acid share the same carbon skeleton but differ in the halogen substituent at the 5-position. This difference significantly influences their physical and chemical properties, as summarized in the table below.
| Property | This compound | 5-Bromovaleric Acid |
| Molecular Formula | C₅H₉ClO₂[1][2] | C₅H₉BrO₂[3][4] |
| Molecular Weight | 136.58 g/mol [1][5] | 181.03 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[6][7] | Off-white to grey crystalline solid[8] |
| Melting Point | 18 °C[6][9][10] | 38-40 °C[3] |
| Boiling Point | 136 °C at 14 mmHg[9][10] | 142-145 °C at 13-15 mmHg[11] |
| Density | 1.170 g/mL at 20 °C[6][9][10] | ~1.5 g/cm³[3] |
| pKa | ~4.6-4.7 | 4.64[12] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate[13] | Soluble in water, ethanol (B145695), and ether[12] |
Comparative Reactivity
The primary difference in the chemical reactivity of this compound and 5-bromovaleric acid lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide ion a better leaving group in nucleophilic substitution reactions. Consequently, 5-bromovaleric acid is generally more reactive towards nucleophiles than this compound.[6] This enhanced reactivity can lead to faster reaction times and higher yields under milder conditions.
Both molecules are bifunctional, containing a carboxylic acid and an alkyl halide. This allows for a wide range of chemical transformations. The carboxylic acid can undergo esterification or be converted to an acyl chloride, while the alkyl halide is susceptible to nucleophilic attack.[11]
A key reaction for both compounds is intramolecular cyclization to form δ-valerolactone, a six-membered cyclic ester.[13] This reaction is typically promoted by a base, which deprotonates the carboxylic acid to form a carboxylate that then acts as an intramolecular nucleophile, displacing the halide. Due to the higher reactivity of the bromide, this cyclization is expected to proceed more readily with 5-bromovaleric acid.
Applications in Synthesis
Both this compound and its bromo-analog are versatile intermediates in organic synthesis, with applications in the pharmaceutical, agrochemical, and specialty chemical industries.[5][6][12]
This compound:
-
Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] For instance, it can be a precursor for the synthesis of 5-aminovaleric acid, a non-proteinogenic amino acid. It has also been used to derivatize other molecules, such as L-hydroxyproline, for the preparation of haptens.[4]
-
Agrochemicals: It is used in the formulation of herbicides and pesticides.[5]
-
Polymers: Employed in polymer chemistry to develop materials with specific properties.[5]
5-Bromovaleric Acid:
-
Pharmaceuticals: Its enhanced reactivity makes it a valuable intermediate in drug development, particularly for compounds targeting neurological disorders.[6] It has been used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of topoisomerase IB inhibitors.[1] A notable application is in the construction of the α-chain of prostaglandins.[5]
-
Agrochemicals: Similar to its chloro-analog, it is used in the synthesis of agrochemicals.[12]
-
Material Science: It is utilized in creating semiconducting nanocomposites and other specialized materials.[3]
Experimental Protocols
The following protocols provide examples of common nucleophilic substitution reactions for these types of compounds.
Protocol 1: Synthesis of 5-Azidovaleric Acid from this compound
This protocol is adapted from the synthesis of 2-azidoacetic acid from bromoacetic acid.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Distilled water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in distilled water. Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled sodium azide solution over 10-15 minutes with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 1-2 with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-azidovaleric acid.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially in concentrated form and upon heating. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 2: Synthesis of a Nitrile from a Halogenoalkane (Representative Protocol)
This protocol describes the general procedure for the reaction of a primary halogenoalkane with cyanide ions, which is applicable to both 5-chloro- and 5-bromovaleric acid, though reaction times and temperatures may vary.[7]
Materials:
-
5-Halovaleric acid (chloro or bromo)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 5-halovaleric acid (1.0 equivalent) in ethanol.
-
Add a solution of potassium cyanide (or sodium cyanide, >1.0 equivalent) in ethanol to the flask. Note: The solvent must be ethanolic, as the presence of water can lead to the formation of the corresponding hydroxy acid as a byproduct.[7]
-
Heat the reaction mixture under reflux. The reaction time will be significantly shorter for 5-bromovaleric acid compared to this compound due to the better leaving group ability of bromide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture. The workup typically involves filtering off the inorganic salts (KCl or NaCl) and removing the ethanol under reduced pressure.
-
Further purification of the resulting 5-cyanovaleric acid can be achieved through distillation or crystallization.
Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a fume hood, and appropriate safety precautions must be taken.
Conclusion
Both this compound and 5-bromovaleric acid are valuable bifunctional building blocks for organic synthesis. The choice between the two often depends on the desired reactivity and cost considerations. 5-Bromovaleric acid offers higher reactivity, allowing for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions. However, this compound is often a more economical starting material. This guide provides the necessary data for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US20110237806A1 - Process for preparing delta-valerolactone in the gas phase - Google Patents [patents.google.com]
- 9. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. rsc.org [rsc.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
A Validated GC-FID Method for Accurate Impurity Profiling of 5-Chlorovaleroyl Chloride
A robust, validated gas chromatography with flame-ionization detection (GC-FID) method provides a precise and accurate tool for the quantification of impurities in 5-chlorovaleroyl chloride (5-CVC), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] This method, which employs a derivatization strategy, stands as the first reported validated technique for the comprehensive impurity analysis of 5-CVC.[1][2]
The quality of 5-chlorovaleroyl chloride can be impacted by the presence of various impurities, which may arise during the manufacturing process or through degradation.[1][2] These impurities can potentially react in subsequent synthetic steps, leading to the formation of undesired byproducts in the final active pharmaceutical ingredient (API).[2] Therefore, a reliable analytical method to monitor and control these impurities is essential for ensuring the quality and safety of the final product.
This guide provides a detailed comparison of the validated GC-FID method with alternative analytical approaches, supported by experimental data from the validation studies. It also includes a comprehensive experimental protocol for the validated method.
Comparison of Analytical Approaches
Direct analysis of the highly reactive 5-chlorovaleroyl chloride presents significant challenges. A comparative evaluation of different approaches reveals the superiority of the validated GC-FID method involving methanol (B129727) derivatization.
| Analytical Approach | Principle | Advantages | Disadvantages |
| Direct Injection GC-FID | Direct injection of 5-CVC sample onto the GC column. | Simple sample preparation. | Inconsistent peak areas, potential for on-column reactions and degradation of the stationary phase.[2] |
| GC-FID with Methanol Derivatization (Validated Method) | Conversion of 5-CVC and its acyl chloride impurities to their corresponding methyl esters prior to GC analysis.[1][2] | Provides stable derivatives, leading to consistent and reproducible results; allows for the separation of key impurities.[1][2] | Requires an additional sample preparation step. |
| GC-FID with Methanol Derivatization (without 3-Methoxypyridine) | Derivatization with methanol alone. | Simplifies the derivatization reagent. | Fails to detect the major degradant, 5-chlorovaleric acid (5-CVA).[1][2] |
| Alternative Derivatization (Hydrolysis or Amination) | Conversion of acyl chlorides to carboxylic acids or amides. | Established methods for acyl chloride analysis. | Hydrolysis may not distinguish between the acyl chloride and its corresponding carboxylic acid impurity, leading to overestimation.[3] Amination requires specific, less common reagents.[3] |
Validated GC-FID Method: Performance Data
The validated GC-FID method with methanol derivatization demonstrates excellent performance for the quantification of 5-CVC and its key impurities.
Linearity
The method exhibits excellent linearity over the tested concentration ranges for 5-CVC and its impurities.[2]
| Compound | Concentration Range (% v/v) | Correlation Coefficient (r²) |
| 5-CVC methyl ester | 1.8 - 6.0 | > 0.999 |
| CVC-ene | 0.0016 - 0.16 | > 0.999 |
| 4-CVC | 0.0016 - 0.16 | > 0.999 |
| 5-Me CVC | 0.0016 - 0.16 | > 0.999 |
| 4-Me CVC | 0.0016 - 0.16 | > 0.999 |
| 5-CVA | 0.0016 - 0.16 | > 0.999 |
Data sourced from Tang et al., 2010.[2]
The method was also validated for specificity, accuracy, precision, sensitivity, and robustness, meeting the required acceptance criteria for a validated analytical method.[1][2]
Identified Impurities in 5-Chlorovaleroyl Chloride
The validated method successfully separates the derivatized forms of 5-CVC from its major impurities.[2]
| Abbreviation | Chemical Name |
| 5-CVC | 5-Chlorovaleroyl chloride |
| CVC-ene | 4-Pentenoyl chloride |
| 4-CVC | 4-Chlorovaleroyl chloride |
| 5-Me CVC | 5-Chlorohexanoyl chloride |
| 4-Me CVC | 4-Methyl-5-chlorovaleroyl chloride |
| 5-CVA | This compound |
Data sourced from Tang et al., 2010.[2]
Experimental Protocols
Validated GC-FID Method with Methanol Derivatization
Instrumentation:
-
Gas Chromatograph: Agilent 6890 capillary GC system or equivalent.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Injector: Split injector.[2]
-
Column: Details of the specific column used are found in the full study.
-
Carrier Gas: Helium.
Reagents:
-
Methanol (HPLC grade).[2]
-
Dichloromethane (B109758) (DCM, chromatographic grade).[2]
-
5-Chlorovaleroyl chloride sample.
Sample Preparation:
-
Add 5 mL of methanol and 1 mL of 3-methoxypyridine to a 25-mL volumetric flask.[2]
-
Slowly, and with occasional swirling, add 1 mL of the 5-chlorovaleroyl chloride sample to the flask.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute to the mark with dichloromethane and mix well.[2]
Blank Preparation:
-
Add 5 mL of methanol and 1 mL of 3-methoxypyridine to a 25-mL volumetric flask.[2]
-
Dilute to the mark with dichloromethane and mix well.[2]
GC-FID Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 5 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Note: These parameters are based on the published method and may require optimization for different instruments.
Visualized Workflows
References
Spectroscopic Analysis of 5-Chlorovaleric Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. This guide provides a comprehensive overview of the spectroscopic data for 5-chlorovaleric acid, a versatile building block in organic synthesis. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable resource for compound identification, purity assessment, and reaction monitoring.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 1119-46-6). This information is crucial for confirming the molecular structure and identifying characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 (CH₂-Cl) | ~3.55 | Triplet | 2H |
| H-2 (CH₂-COOH) | ~2.40 | Triplet | 2H |
| H-3, H-4 (-CH₂-CH₂-) | ~1.80 | Multiplet | 4H |
| -COOH | ~11-12 | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~179 |
| CH₂-Cl (Carbon bonded to Chlorine) | ~44 |
| CH₂-COOH (Carbon alpha to COOH) | ~33 |
| -CH₂- (Alkyl Chain) | ~26 |
| -CH₂- (Alkyl Chain) | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |
| C-Cl (Alkyl Halide) | Stretching | 600-800 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | m/z Value | Interpretation |
| Electron Ionization (EI) | 136/138 | Molecular Ion Peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes) |
| Electron Ionization (EI) | 101 | [M-Cl]⁺ |
| Electron Ionization (EI) | 73 | [M-C₂H₄Cl]⁺ |
| Electron Ionization (EI) | 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization: To increase its volatility for GC analysis, this compound is often derivatized. A common method involves esterification, for example, by reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by converting it to its methyl ester using diazomethane (B1218177) or methanolic HCl.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to separate the components of the sample mixture.
-
MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Comparing the efficacy of different catalysts for 5-Chlorovaleric acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-chlorovaleric acid, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the efficacy of different catalysts for the synthesis of this compound and its immediate precursor, 5-chlorovaleryl chloride, supported by available experimental data.
Comparison of Catalytic Synthesis Routes
The primary methods for synthesizing this compound involve the ring-opening of δ-valerolactone, the chlorination of valeric acid, or a multi-step process starting from 1,4-dichlorobutane (B89584). Each route utilizes distinct types of catalysts, the performance of which is compared below.
Route 1: Synthesis from δ-Valerolactone
This single-step method directly produces 5-chlorovaleryl chloride, which can be subsequently hydrolyzed to this compound. The reaction typically employs phosgene (B1210022) in the presence of iron or aluminum-based catalysts.
Table 1: Comparison of Catalysts for the Synthesis of 5-Chlorovaleryl Chloride from δ-Valerolactone
| Catalyst | Catalyst Loading (% w/w) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iron Powder | 1 | 80 | - | 86 |
| FeCl₃ | 1 | 100 | 4 | 80 |
| Fe₂O₃ | 1 | 100 | 4 | - |
| Aluminum Powder | - | - | - | - |
| AlCl₃ | - | - | - | - |
| Al₂O₃ | - | - | - | - |
Data synthesized from patent literature. Direct comparative studies under identical conditions are limited.
Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride from δ-Valerolactone
A general procedure for the synthesis of 5-chlorovaleryl chloride from δ-valerolactone is as follows:
-
To a suitable reactor, add δ-valerolactone and the catalyst (e.g., 1% w/w of iron powder).
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C).
-
Introduce phosgene into the reaction mixture over a period of several hours.
-
Maintain the reaction at temperature for the specified duration.
-
After the reaction is complete, the crude 5-chlorovaleryl chloride can be purified by vacuum distillation.
Route 2: Synthesis from 1,4-Dichlorobutane
This two-step process involves the initial synthesis of 5-chlorovaleronitrile (B1664646) via cyanidation of 1,4-dichlorobutane, followed by hydrolysis to this compound. The cyanidation step is often facilitated by a phase-transfer catalyst.
Table 2: Comparison of Catalysts for the Synthesis of 5-Chlorovaleronitrile from 1,4-Dichlorobutane
| Catalyst | Catalyst Type | Reaction Conditions | Yield of 5-Chlorovaleronitrile |
| Tetrabutylammonium (B224687) Bromide | Phase-Transfer Catalyst | Reaction with sodium cyanide in an aqueous medium at 80-85°C for 6 hours.[1] | High (Specific yield often proprietary in industrial processes) |
| Other Quaternary Ammonium (B1175870) Salts | Phase-Transfer Catalyst | Varied conditions | Generally effective for facilitating the reaction between immiscible phases.[2] |
Note: Quantitative, side-by-side comparative data for different phase-transfer catalysts in this specific reaction is limited in publicly available literature. Tetrabutylammonium bromide is a commonly cited catalyst for this transformation.
Experimental Protocol: Synthesis of 5-Chlorovaleronitrile
-
Charge a reactor with 1,4-dichlorobutane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 80-85°C with stirring.
-
Slowly add an aqueous solution of sodium cyanide over several hours.
-
Maintain the reaction temperature for an additional hour after the addition is complete.
-
Cool the reaction mixture and separate the organic and aqueous phases. The organic phase contains the 5-chlorovaleronitrile.
Following the synthesis of 5-chlorovaleronitrile, it is hydrolyzed to this compound, typically using a strong acid catalyst.
Table 3: Catalysts for the Hydrolysis of 5-Chlorovaleronitrile
| Catalyst | Catalyst Type | Reaction Conditions | Yield of this compound (%) |
| Hydrochloric Acid (conc.) | Strong Brønsted Acid | 55-70°C for 5 hours | ~90 |
| Sulfuric Acid (dilute) | Strong Brønsted Acid | Supercritical water (400-500°C, 30 MPa) | High (Specific yield depends on conditions)[3] |
Experimental Protocol: Hydrolysis of 5-Chlorovaleronitrile
-
To the 1,4-dichlorobutane solution containing 5-chlorovaleronitrile, add concentrated hydrochloric acid.
-
Heat the mixture with stirring to 55-70°C for approximately 5 hours.
-
Cool the reaction mixture and add water to dissolve any ammonium chloride formed.
-
Separate the organic phase, which contains the this compound in 1,4-dichlorobutane.
Route 3: Chlorination of Valeric Acid
This direct approach involves the chlorination of valeric acid using a chlorinating agent in the presence of a catalyst. Lewis acids or Brønsted acids can be employed to catalyze this transformation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different catalysts in the synthesis of this compound or its derivatives.
Caption: Workflow for comparing catalyst efficacy in this compound synthesis.
Signaling Pathway of Lewis Acid Catalysis in Carboxylic Acid Chlorination
The following diagram illustrates a simplified signaling pathway for the activation of a carboxylic acid by a Lewis acid catalyst during chlorination with thionyl chloride.
References
- 1. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates [organic-chemistry.org]
- 5. Developments and uses of Lewis acids: from conventional catalysts to modern green catalysts [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Analysis of 5-Chlorovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 5-Chlorovaleric acid. This compound is a bifunctional organic compound utilized as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and various research applications. This document presents detailed experimental protocols, comparative performance data, and logical workflows to assist in selecting the most suitable analytical method for specific needs.
Methodology at a Glance: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method can be employed, offering a direct analysis without the need for chemical modification.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile form, typically an ester, prior to GC analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase separation method suitable for carboxylic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small percentage of phosphoric acid or formic acid as a modifier. A typical starting point could be a ratio of 30:70 (v/v) MeCN:Water with 0.1% phosphoric acid. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.
Gas Chromatography (GC) Protocol with Derivatization
This protocol involves the conversion of this compound to its methyl ester for enhanced volatility.[2][3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization:
-
To a known amount of this compound, add methanol.
-
The reaction can be catalyzed by an acid, such as a few drops of concentrated sulfuric acid, and gentle heating (e.g., 60°C for 15-30 minutes) to drive the esterification to completion.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the resulting methyl 5-chlorovalerate into a non-polar organic solvent like hexane (B92381) or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Column: A mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of short-chain carboxylic acids. It is important to note that while the GC data is based on a validated method for a closely related compound, the HPLC data represents typical performance for this class of analytes due to the limited availability of a specific validated method for this compound.
| Performance Parameter | HPLC (Representative Data) | GC-FID (with Derivatization) |
| Linearity (r²) | >0.999 | >0.999[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
Workflow and Decision-Making Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical considerations for choosing between HPLC and GC for the analysis of this compound.
References
Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from 5-Chlorovaleric Acid
For researchers, scientists, and drug development professionals, 5-Chlorovaleric acid emerges as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its versatile chemical nature allows for the construction of complex molecular architectures, leading to the development of therapeutics targeting a range of diseases. This guide provides a comparative analysis of the biological activities of prominent compounds synthesized using this key intermediate, supported by experimental data and detailed methodologies.
This document delves into the pharmacological profiles of key drugs, including the anticoagulant apixaban (B1684502), the antiplatelet agent cilostazol (B1669032), the antiviral famciclovir, and the antiepileptic levetiracetam. Each of these molecules leverages a structural motif derived from this compound, underscoring its importance in medicinal chemistry.
Comparative Biological Activity Data
The following tables summarize the key quantitative data for the biological activity of these compounds, offering a clear comparison of their potency and efficacy.
Anticoagulant Activity: Apixaban and its Analogs
Apixaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its inhibitory activity is a key determinant of its anticoagulant effect.
| Compound | Target | Parameter | Value | Species | Reference |
| Apixaban | Factor Xa | Ki | 0.08 nM | Human | [1] |
| Apixaban | Factor Xa | IC50 | 1.3 nM | Human (thrombus-associated) | [1] |
| Apixaban | Thrombin Generation | IC50 (rate) | 50 nM | Human plasma | [1] |
| Apixaban | Thrombin Generation | IC50 (peak) | 100 nM | Human plasma | [1] |
| Apixaban Analog 14a | Factor Xa | IC50 | 0.15 µM | Human | [2] |
Antiplatelet Activity: Cilostazol
Cilostazol exerts its antiplatelet effects primarily through the inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets.
| Compound | Target | Parameter | Value | Condition | Reference |
| Cilostazol | PDE3A | IC50 | 0.2 µM | - | [3][4] |
| Cilostazol | PDE3A | IC50 | 0.20 µM | - | [5] |
| Cilostazol | PDE3B | IC50 | 0.38 µM | - | [5] |
| Cilostazol | Platelet Aggregation | IC50 | 75.4 ± 2.4 µM | Collagen-induced (rat) | [6] |
| Cilostazol | Platelet Aggregation | - | 22 ± 6% inhibition | 4 µM, Collagen-induced (rabbit) | [7] |
| Cilostazol | Platelet Aggregation | - | 57 ± 3% inhibition | 13 µM, Collagen-induced (rabbit) | [7] |
Antiviral Activity: Famciclovir (Penciclovir)
Famciclovir is a prodrug that is converted to the active compound penciclovir (B1679225), which inhibits viral DNA synthesis.
| Compound | Virus | Parameter | Value (µg/mL) | Cell Line | Reference |
| Penciclovir | HSV-1 | IC50 | 0.04-1.8 | - | [8] |
| Penciclovir | HSV-2 | IC50 | 0.06-4.4 | - | [8] |
| Penciclovir | HSV-2 | Mean IC50 | 1.7 | - | [9] |
Note: IC50 values for penciclovir can vary depending on the specific viral strain and the cell line used in the assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the biological activity of these compounds.
Factor Xa (FXa) Inhibition Assay (for Apixaban)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Factor Xa.
-
Principle: A chromogenic substrate that is specifically cleaved by FXa is used. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the colorimetric signal.
-
Materials: Purified human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), a buffer solution (e.g., Tris-HCl), and the test compound (apixaban or its analogs).
-
Procedure:
-
The test compound is pre-incubated with Factor Xa in the buffer solution in a 96-well plate.
-
The chromogenic substrate is added to initiate the reaction.
-
The absorbance is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The rate of substrate cleavage is calculated from the change in absorbance.
-
The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the rate of a control without the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[10][11]
-
Phosphodiesterase 3 (PDE3) Inhibition Assay (for Cilostazol)
This assay measures the inhibition of PDE3, the primary target of cilostazol.
-
Principle: The assay measures the hydrolysis of radiolabeled cAMP by PDE3. An inhibitor will reduce the amount of hydrolyzed product.
-
Materials: Purified or recombinant human PDE3A or PDE3B, [3H]-cAMP, snake venom nucleotidase, and the test compound (cilostazol).
-
Procedure:
-
The test compound is incubated with PDE3 and [3H]-cAMP.
-
The reaction is stopped, and snake venom nucleotidase is added to hydrolyze the resulting [3H]-5'-AMP to [3H]-adenosine.
-
The unreacted [3H]-cAMP is separated from the [3H]-adenosine using an ion-exchange resin.
-
The amount of [3H]-adenosine is quantified by liquid scintillation counting.
-
The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[3]
-
Antiviral Plaque Reduction Assay (for Famciclovir/Penciclovir)
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques in cell culture.
-
Principle: The ability of a virus to form plaques (localized areas of cell death) in a monolayer of host cells is inhibited in the presence of an effective antiviral agent.
-
Materials: A susceptible cell line (e.g., Vero cells), Herpes Simplex Virus (HSV-1 or HSV-2), cell culture medium, and the test compound (penciclovir).
-
Procedure:
-
A monolayer of host cells is infected with a known amount of virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for a period that allows for plaque formation (typically 2-3 days).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
-
The EC50 value (the concentration that reduces the plaque number by 50% compared to the virus control) is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Apixaban in the coagulation cascade.
References
- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Anti-Xa Assays [practical-haemostasis.com]
- 11. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
A Comparative Purity Analysis of Commercially Available 5-Chlorovaleric Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. 5-Chlorovaleric acid is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, supported by a detailed experimental protocol for purity determination.
Commercial Supplier Purity Overview
Several chemical suppliers offer this compound with specified purity levels. The most common analytical method cited for purity assessment is Gas Chromatography (GC). A summary of the stated purity from a selection of suppliers is presented below. It is important to note that these values are as stated by the suppliers and a comprehensive, independent analysis is recommended for critical applications.
| Supplier | Stated Purity | Analytical Method |
| TCI America™ | >96.0% | GC |
| Sigma-Aldrich | ≥98.0% | GC |
| Chem-Impex | ≥98% | GC |
Potential Impurities in this compound
Based on the synthesis of the related compound 5-chlorovaleroyl chloride and common impurities in similar aliphatic carboxylic acids, the following substances are potential impurities in commercial this compound:
-
Isomers: 4-chlorovaleric acid, and other positional isomers.
-
Related Saturated and Unsaturated Compounds: Valeric acid, 4-pentenoic acid.
-
Analogs with Different Functional Groups: 5-chloropentanal, 5-chloropentanol.
-
Esters: Methyl 5-chlorovalerate, Ethyl 5-chlorovalerate (may form if corresponding alcohols are present).
-
Residual Solvents and Starting Materials: From the synthesis process.
Experimental Protocol for Purity Analysis
To independently verify the purity of commercially available this compound and to identify and quantify impurities, a multi-faceted analytical approach is recommended. This protocol outlines methods for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often employed to improve chromatographic peak shape and sensitivity.
Derivatization (Methyl Esterification):
-
To a 1 mg sample of this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with 1 mL of hexane (B92381).
-
Analyze the hexane layer by GC-MS.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-500.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is suitable for the analysis of non-volatile impurities and can be run without derivatization.
HPLC Parameters: [2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3]
¹H NMR Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified standard with a known resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Spectrometer: 400 MHz or higher.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial this compound sample.
References
Benchmarking 5-Chlorovaleric Acid Derivatives in Drug Discovery: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the versatile building blocks available to medicinal chemists, 5-chlorovaleric acid and its derivatives have emerged as a promising scaffold for the development of a diverse range of therapeutic agents. This guide provides a comprehensive comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in their quest for next-generation therapeutics.
Unlocking Therapeutic Potential: The Versatility of the this compound Scaffold
This compound, a bifunctional molecule featuring a carboxylic acid and an alkyl chloride, offers a flexible platform for the synthesis of a wide array of derivatives, including amides, esters, and heterocyclic compounds.[1] Its utility as a linker in the creation of more complex molecules has been widely recognized in pharmaceutical development.[2] The reactivity of the chloro and carboxylic acid groups allows for a multitude of chemical transformations, making it a valuable starting material in medicinal chemistry.[1]
Performance Benchmarking: Anticancer and Antimicrobial Applications
Recent studies have highlighted the potential of this compound derivatives in oncology and infectious diseases. This section presents a comparative analysis of their performance, focusing on key quantitative metrics such as IC50 and Minimum Inhibitory Concentration (MIC) values.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways implicated in tumor growth and survival.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Class | Specific Compound | Target Cell Line | IC50/EC50 (µM) | Targeted Pathway/Protein |
| Indole (B1671886) Carboxamide | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Cancer) | 7.1 ± 0.6 | WNT/DVL1[3] |
| Indole Carboxylate | m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | Not specified | EGFRT790M / BRAFV600E[4] |
| Indole Carboxylate | p-pyrrolidin-1-yl derivative (3b) | LOX-IMVI (Melanoma) | Not specified | EGFRT790M / BRAFV600E[4] |
Signaling Pathway Involvement:
-
WNT Signaling Pathway: The indole carboxamide derivative has been shown to inhibit the Dishevelled-1 (DVL1) protein, a key component of the WNT signaling pathway, which is often dysregulated in colorectal cancer.[3]
Inhibition of the WNT signaling pathway by a this compound derivative. -
EGFR/BRAF Signaling Pathway: Indole carboxylate derivatives have demonstrated potent inhibitory activity against mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, key drivers in melanoma and other cancers.[4]
Dual inhibition of EGFR and BRAF signaling pathways.
Antimicrobial Activity
While specific MIC values for a broad range of this compound derivatives are not extensively reported in publicly available literature, the versatile nature of this scaffold suggests significant potential for the development of novel antimicrobial agents. For comparison, a study on cholic acid-based antimicrobial peptide mimics provides a benchmark for the kind of performance that can be expected from functionalized organic acids.
Table 2: Antimicrobial Activity of Cholic Acid-Based Peptide Mimics (for comparison)
| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) |
| 17b | >32 | 4 | 16 |
| 17c | 4 | 16 | 8 |
| 17d | 4 | 32 | 8 |
| 19c | >32 | 4 | 32 |
| 27 | 16 | 8 | >32 |
Data from a study on cholic acid-based antimicrobial peptide mimics.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Amide Derivatives
A general and robust two-step procedure can be employed for the synthesis of amide derivatives.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 5-chlorovaleryl chloride.
Step 2: Amide Coupling
-
Dissolve the crude 5-chlorovaleryl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a suitable base like triethylamine (B128534) (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.
Enzyme Inhibition Assay
-
Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dilute the enzyme to a suitable concentration.
-
Pre-incubation: Mix the enzyme with different concentrations of the inhibitor compound and incubate for a short period.
-
Reaction Initiation: Add the enzyme's substrate to the enzyme-inhibitor mixture to start the reaction.
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 value.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Comparative Alternatives
While this compound derivatives show considerable promise, it is essential to consider alternative scaffolds and drug classes in the broader context of drug discovery.
-
PI3K/Akt/mTOR Pathway Inhibitors: This class of drugs, which includes small molecules like Duvelisib and Idelalisib, targets a critical signaling pathway in many cancers and represents a benchmark for novel anticancer agents.[6][8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6]
-
Other Halogenated Fatty Acids: Naturally occurring and synthetic halogenated fatty acids have demonstrated a range of biological activities, including antimicrobial effects.[9] These compounds offer an alternative structural framework for the development of new therapeutic agents.
-
Alternative Linker Chemistries for Drug Conjugates: In the context of antibody-drug conjugates (ADCs) and other targeted therapies, various linker technologies exist, including cleavable (e.g., dipeptide, hydrazone) and non-cleavable linkers.[10][11] The choice of linker significantly impacts the stability and efficacy of the conjugate.
Conclusion
This compound derivatives represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, and initial studies have demonstrated their potential as potent anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and benchmark the performance of these derivatives. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and mechanisms of action will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
Safety Operating Guide
Proper Disposal of 5-Chlorovaleric Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chlorovaleric acid, a corrosive and hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood[1]. This compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract[1][2][3].
Key Safety Data for this compound
| Property | Value | Source |
| Synonyms | 5-Chloropentanoic acid | [1][4] |
| CAS Number | 1119-46-6 | [1][5] |
| Molecular Formula | C5H9ClO2 | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Hazards | Causes burns, skin and eye irritation, respiratory irritation | [1][2][3] |
| Incompatibilities | Bases, reducing agents, oxidizing agents | [1] |
| Storage | Store in a cool, dry place in a tightly closed container in a corrosives area | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles or face shield, protective clothing | [1][2] |
Spill and Leak Management
In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth. The absorbed material should then be placed in a suitable, sealed container for disposal as hazardous waste. It is imperative to prevent the chemical from entering drains[1][2].
Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations[1][3]. Chemical waste generators are responsible for correctly classifying waste[1].
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste this compound in its original container or a clearly labeled, compatible container. Do not mix with other waste streams[2]. Ensure the container is tightly sealed.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".
-
Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company[2].
-
Neutralization (Use with Caution): While general guidelines for acid disposal often involve neutralization, this should be approached with caution for halogenated organic acids like this compound. If considering neutralization, it should only be performed by trained personnel. The general procedure involves slowly adding the acid to a large volume of a basic solution (e.g., sodium carbonate in a 1:10 ratio) with cooling and stirring[6]. The final pH should be between 5.5 and 9.0 before any further steps are taken[6][7]. However, due to the hazardous nature of this compound, direct disposal through a licensed contractor is the recommended and safer option.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chlor-valeriansäure ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chlorovaleric Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for 5-Chlorovaleric acid, including detailed operational and disposal plans to ensure a secure laboratory environment.
Chemical Profile and Hazards
This compound (CAS No. 1119-46-6), also known as 5-chloropentanoic acid, is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2] Ingestion can lead to burns in the gastrointestinal tract.[2] It is crucial to handle this chemical with appropriate precautions to mitigate these risks.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H9ClO2 | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Melting Point | 18 °C | [3] |
| Density | 1.170 g/mL at 20 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly fitting safety goggles.[4] For maximum protection against splashes, a full-face shield (minimum 8-inch) is also required.[4][5] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[2] Nitrile or butyl rubber gloves are recommended for handling acids.[6] Inspect gloves before each use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat, apron (PVC), or a full-body suit should be worn.[5][7] | |
| Footwear | Closed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant boots are recommended.[8][9] | |
| Respiratory Protection | Respirator | All handling must be conducted in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases.[2][6] |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Conduct all work in a certified chemical fume hood.[2] Ensure the work area is clean and uncluttered.
-
Gather Spill Control Materials: Have a chemical spill kit readily available, including an inert absorbent material (e.g., vermiculite, sand, or cat litter) and a neutralizing agent for acids (e.g., sodium bicarbonate or soda ash).[2][10]
Handling Procedure
-
Transporting: When moving this compound, use a secondary container to prevent spills.
-
Dispensing: Carefully dispense the required amount, avoiding splashing. Keep the container opening away from your face.
-
Reactions: If using in a reaction, add it slowly to other reagents to control any exothermic processes.
-
Container Management: Keep the container tightly closed when not in use.[2]
Post-Handling Procedure
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and other PPE carefully to avoid skin contact.[7] Wash hands thoroughly with soap and water after handling.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area designated for corrosive materials.[2] The recommended storage temperature is 2-8°C.[4]
Emergency and Disposal Plans
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2] |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material.[10]
-
Neutralize (for acid spills): Cautiously apply a neutralizing agent like soda ash or sodium bicarbonate from the outside of the spill inwards.[10][11]
-
Absorb: Once neutralized, absorb the residue with an inert material.[2]
-
Collect and Package: Scoop the absorbed material into a suitable, labeled container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with a mild detergent and water.[11]
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[11]
Procedural Workflow
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. leelinework.com [leelinework.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. acs.org [acs.org]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
